JNJ 303
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGIRCJRKSAODN-DJASPMHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468834 | |
| Record name | JNJ 303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878489-28-2 | |
| Record name | JNJ 303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JNJ-40346527
Introduction: Initial investigation into "JNJ 303" suggests the compound of interest is JNJ-40346527. It is critical to note that JNJ-40346527 is not a potassium channel blocker. Extensive preclinical and clinical research has characterized it as a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2][3][4] This guide will provide a detailed overview of its established mechanism of action as a CSF-1R inhibitor, its effects on downstream signaling pathways, and its biological impact on key cell types such as microglia and macrophages.
Core Mechanism of Action: CSF-1R Kinase Inhibition
The primary mechanism of action of JNJ-40346527 (also referred to as JNJ-527 or PRV-6527) is the competitive inhibition of the tyrosine kinase domain of the CSF-1 receptor.[4][5] CSF-1R is a cell surface receptor crucial for the survival, proliferation, and differentiation of myeloid-lineage cells, including microglia in the central nervous system and macrophages throughout the body.[2][6]
Upon binding of its ligand, CSF-1, the receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways. JNJ-40346527 exerts its effect by binding to the ATP-binding pocket of the CSF-1R kinase domain, preventing this autophosphorylation and thereby blocking all subsequent downstream signaling.[1][6] This leads to a dose-dependent decrease in CSF-1R activation.[6]
Quantitative Data: Potency and Selectivity
JNJ-40346527 is a highly potent inhibitor of CSF-1R. In vitro studies have demonstrated its ability to inhibit CSF-1R phosphorylation and downstream signaling at nanomolar concentrations. Its selectivity is a key feature, showing significantly less activity against other related tyrosine kinases.
| Target Kinase | IC₅₀ (nM) | Notes |
| CSF-1R | 3.2 [2] | Primary target. |
| CSF-1R | 18.6 - 22.5 [6][7][8] | Determined in N13 murine microglia cells.[6][7][8] |
| KIT | 20[2] | A related tyrosine kinase, demonstrating ~6-fold selectivity for CSF-1R.[2] |
| FLT3 | 190[2] | A related tyrosine kinase, demonstrating ~59-fold selectivity for CSF-1R.[2] |
| Target | EC₅₀ | In vivo Efficacy |
| Microglial Proliferation | 196 ng/mL (plasma)[6][7] | Based on a sigmoid Emax pharmacokinetic/pharmacodynamic model in ME7 prion mice.[6][7] |
| Microglial Proliferation | 69 ng/g (brain)[6][7] | Based on a sigmoid Emax pharmacokinetic/pharmacodynamic model in ME7 prion mice.[6][7] |
Experimental Protocols
The mechanism of JNJ-40346527 has been elucidated through a series of key in vitro and in vivo experiments.
Objective: To determine the dose-dependent inhibitory effect of JNJ-40346527 on CSF-1-induced receptor phosphorylation in microglial cells.[6]
-
Cell Culture: N13 murine microglia cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with increasing concentrations of JNJ-40346527 (e.g., 0.1 nM to 1000 nM) or vehicle control for a specified period.[6]
-
Stimulation: Cells are stimulated with recombinant CSF-1 (e.g., 100 ng/mL) to induce tyrosine phosphorylation of CSF-1R.[6]
-
Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated CSF-1R (p-CSF1R) and phosphorylated ERK1/2 (p-ERK1/2), a downstream signaling molecule.[6] Antibodies for total CSF-1R and total ERK are used as loading controls.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescent substrate.
-
Quantification: Band intensities are quantified to determine the reduction in p-CSF1R and p-ERK1/2 levels relative to the stimulated control.[1]
Objective: To assess the efficacy of JNJ-40346527 in inhibiting microglial proliferation in a mouse model of neurodegeneration.[1]
-
Animal Model: P301S mouse tauopathy model or ME7 prion model is used, which exhibits significant neuroinflammation and microglial activation.[1]
-
Dosing: Mice are administered JNJ-40346527 daily by oral gavage at various doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle control for a defined period (e.g., 8 weeks).[1]
-
Proliferation Labeling: A proliferation marker, such as BrdU (Bromodeoxyuridine), is administered to the animals before the end of the study to label dividing cells.
-
Tissue Collection: Animals are euthanized, and brain tissue is collected, fixed, and processed for immunohistochemistry.
-
Immunohistochemistry: Brain sections (e.g., hippocampus, spinal cord) are stained with antibodies against Iba1 (a microglial marker) and BrdU.[6]
-
Microscopy and Analysis: The number of Iba1+ and BrdU+ double-positive cells is quantified using microscopy to determine the rate of microglial proliferation.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Plasma and brain concentrations of JNJ-40346527 are measured and correlated with the inhibition of microglial proliferation to determine the in vivo EC₅₀.[6][7]
Biological and Therapeutic Effects
By inhibiting the CSF-1R pathway, JNJ-40346527 produces significant biological effects with therapeutic potential in various diseases.
-
Neuroinflammation and Neurodegeneration: In preclinical models of Alzheimer's disease and other tauopathies, JNJ-40346527 effectively blocks the proliferation of microglia.[1][6] This modulation of the microglial phenotype leads to an attenuation of tau-induced neurodegeneration and results in functional improvement.[1] This strongly supports CSF-1R inhibition as a potential treatment for Alzheimer's disease.[1][2]
-
Inflammatory Bowel Disease: In a murine T-cell transfer model of colitis, JNJ-40346527 reduced the recruitment of inflammatory F4/80+ macrophages and CD3+ T cells to the intestinal mucosa.[4][5] This was associated with attenuated clinical disease scores, including a reduction in colon weight/length ratio and histological damage, providing a rationale for its testing in Crohn's disease.[5][9]
-
Oncology: The CSF-1R pathway is implicated in the function of tumor-associated macrophages (TAMs), which can promote tumor growth. In preclinical studies, JNJ-40346527 reduced the viability of Hodgkin lymphoma (HL) cell lines.[10] A Phase I/II study in patients with relapsed or refractory classical Hodgkin lymphoma confirmed target engagement, with over 80% inhibition of CSF-1R phosphorylation observed after dosing.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. | BioWorld [bioworld.com]
- 4. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]
- 5. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency and Selectivity of JNJ 303: A Technical Guide to a Potent IKs Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of JNJ 303, a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs). The document provides a comprehensive overview of its quantitative potency and selectivity, detailed experimental methodologies for its characterization, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Assessment of this compound Potency and Selectivity
This compound has been identified as a powerful inhibitor of the IKs channel, which is encoded by the KCNQ1 and KCNE1 genes. Its primary activity is the blockade of this channel, with significantly less effect on other cardiac ion channels. This selectivity is crucial for its utility as a research tool and for understanding its potential electrophysiological effects.
The potency and selectivity of this compound have been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Ion Channel | Current | IC50 |
| KCNQ1/KCNE1 | IKs | 64 nM[1][2] |
| Nav1.5 | INa | 3.3 µM[1][2] |
| Cav1.2 | ICa | >10 µM[1][2] |
| Kv4.3 | Ito | 11.1 µM[1][2] |
| Kir2.1 | IKr | 12.6 µM[1][2] |
Table 1: Potency and Selectivity of this compound against various cardiac ion channels. Data indicates high selectivity for the IKs channel.
Experimental Protocols
The characterization of this compound's effects on ion channels relies on precise electrophysiological techniques. The following sections detail the typical methodologies employed in these crucial experiments.
Cell Preparation and Expression of Ion Channels
For in-vitro assessment, a stable cell line that does not endogenously express the ion channel of interest, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells, is commonly used. These cells are transfected with plasmids containing the cDNA for the alpha (e.g., KCNQ1) and beta (e.g., KCNE1) subunits of the desired ion channel. This allows for the isolated study of the specific channel's response to a compound.
Electrophysiological Recordings
The primary technique for measuring ion channel activity is the patch-clamp technique , specifically in the whole-cell configuration. This method allows for the control of the cell's membrane potential while recording the ionic currents flowing through the channels.
Typical Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocols:
To elicit and measure IKs currents, specific voltage protocols are applied. A typical protocol to study the effect of this compound would involve:
-
A holding potential of -80 mV.
-
Depolarizing steps to a range of potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration sufficient to allow for channel activation (typically 2-5 seconds for IKs).
-
A repolarizing step to a negative potential (e.g., -40 mV) to record the tail current, which is a measure of the number of channels that were open at the end of the depolarizing pulse.
The effect of this compound is assessed by comparing the current amplitudes before and after the application of the compound to the bath solution.
Visualizing Key Pathways and Processes
To better understand the context of this compound's action and the methods used to study it, the following diagrams, generated using the DOT language, illustrate the IKs signaling pathway and a typical experimental workflow.
IKs Channel Signaling Pathway
The IKs channel is a critical component of cardiac action potential repolarization.[3] Its activity is modulated by the sympathetic nervous system through the β-adrenergic receptor signaling cascade.[4] This pathway involves the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), which phosphorylates the KCNQ1 subunit of the channel, leading to an increase in current.[4][5] This entire complex is organized by A-Kinase Anchoring Proteins (AKAPs), such as AKAP9 (Yotiao), which bring the kinase (PKA) and a phosphatase (PP1) into close proximity with the channel.[4] The membrane lipid PIP2 is also essential for the proper gating of the IKs channel.[6][7] this compound exerts its effect by directly blocking the pore of the KCNQ1/KCNE1 channel complex.
Workflow for Ion Channel Selectivity Screening
The process of determining the selectivity and potency of a compound like this compound follows a structured experimental workflow. This begins with the preparation of a suitable cellular model, followed by electrophysiological recordings using a defined voltage protocol. The effect of the compound is measured and quantified, and washout steps are included to assess the reversibility of the compound's action. The culmination of this process is the analysis of the collected data to determine key parameters such as the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for the study of the IKs potassium channel due to its high potency and selectivity. The detailed experimental protocols and an understanding of the IKs signaling pathway are essential for accurately interpreting the effects of this compound and for its application in cardiovascular research. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiac electrophysiology.
References
- 1. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes [frontiersin.org]
- 3. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac IKs (KCNQ1/KCNE1) Channels | Encyclopedia MDPI [encyclopedia.pub]
- 5. A-Kinase Anchoring Protein 9 and IKs Channel Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the IKs Channel PKA Phosphorylation Axis to Restore Its Function in High-Risk LQT1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Secrets of Kv7.1/KCNE1 Inhibition by JNJ-39439303: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular determinants governing the inhibition of the Kv7.1/KCNE1 potassium channel complex by JNJ-39439303 (JNJ303). The Kv7.1/KCNE1 channel, responsible for the slow delayed rectifier potassium current (IKs) in the heart, is a critical regulator of cardiac repolarization. Understanding the precise mechanism of its inhibition by compounds like JNJ303 is paramount for the development of novel antiarrhythmic therapies and for assessing potential cardiotoxicity of new chemical entities. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the proposed mechanism of action for JNJ303, a potent and specific inhibitor of this vital ion channel complex.
Quantitative Data: Inhibitory Potency of JNJ-39439303
The inhibitory effect of JNJ303 on the Kv7.1/KCNE1 channel has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) serves as a key metric for its potency. Notably, the potency of JNJ303 exhibits significant species-dependent differences, highlighting the importance of using appropriate models in preclinical studies.
| Channel Complex | Species | IC50 Value | Reference |
| Kv7.1/KCNE1 | Human | 78 nM | [1] |
| Kv7.1/KCNE1 | Zebrafish | >100 µM | [2] |
Key Experimental Protocols
The elucidation of the molecular determinants of JNJ303's inhibitory action relies on a combination of electrophysiology, molecular biology, and computational modeling. Below are detailed methodologies for the key experiments involved in such investigations.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This technique is instrumental for characterizing the functional effects of JNJ303 on the Kv7.1/KCNE1 channel.
1. Oocyte Preparation:
- Harvest stage V-VI oocytes from adult female Xenopus laevis frogs.
- Treat oocytes with collagenase to defolliculate.
- Inject cRNA encoding human Kv7.1 and KCNE1 subunits into the oocyte cytoplasm. A typical injection volume is 50 nL containing a 1:1 molar ratio of Kv7.1 and KCNE1 cRNA.
- Incubate the oocytes for 2-5 days at 18°C in ND96 solution to allow for channel expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with external solution.
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
- Maintain a holding potential of -80 mV.
- Apply depolarizing voltage steps to elicit Kv7.1/KCNE1 currents. A typical pulse protocol would be steps from -80 mV to +60 mV in 10 mV increments for 2-5 seconds.
- Record baseline currents before and after the application of varying concentrations of JNJ303 to the external solution.
3. Data Analysis:
- Measure the peak tail current at a repolarizing step (e.g., -40 mV) to assess the extent of channel opening.
- Plot the concentration-response curve for JNJ303 inhibition and fit the data with a Hill equation to determine the IC50 value.
Site-Directed Mutagenesis
This technique is employed to identify specific amino acid residues in the Kv7.1 subunit that are critical for JNJ303 binding and its inhibitory effect.
1. Mutagenesis Protocol:
- Use a commercially available site-directed mutagenesis kit.
- Design primers containing the desired mutation in the Kv7.1 cDNA sequence.
- Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the Kv7.1 gene with the incorporated mutation.
- Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme (e.g., DpnI).
- Transform the mutated plasmid into competent E. coli for amplification.
- Isolate the mutated plasmid DNA and verify the mutation by DNA sequencing.
2. Functional Characterization:
- Use the mutated Kv7.1 cRNA for expression in Xenopus oocytes and subsequent TEVC recording as described above.
- Determine the IC50 of JNJ303 for the mutant channels and compare it to the wild-type channel to assess the impact of the mutation on drug sensitivity.
Molecular Modeling and Docking
Computational approaches are used to predict the binding site of JNJ303 on the Kv7.1/KCNE1 channel complex and to understand the structural basis of its inhibition.
1. Homology Modeling:
- Generate a three-dimensional structural model of the human Kv7.1/KCNE1 channel complex based on available cryo-electron microscopy (cryo-EM) structures of related potassium channels.
- Refine the model using molecular dynamics (MD) simulations to obtain a stable and realistic conformation in a lipid bilayer environment.
2. Ligand Preparation:
- Generate a 3D structure of JNJ303 and optimize its geometry using quantum mechanical calculations.
- Assign appropriate partial charges to the atoms of the JNJ303 molecule.
3. Molecular Docking:
- Perform docking simulations to predict the binding pose of JNJ303 to the Kv7.1/KCNE1 channel model.
- Use a docking program that allows for flexibility of both the ligand and the protein side chains in the binding pocket.
- Analyze the docking results to identify potential binding sites and key interacting residues. The most favorable binding poses are typically selected based on a scoring function that estimates the binding free energy.
Visualizing the Path to Discovery and the Mechanism of Action
Diagrams are essential for conceptualizing the experimental strategies and the molecular interactions involved in JNJ303-mediated inhibition of the Kv7.1/KCNE1 channel.
References
In-depth Technical Guide: The Effects of JNJ-38431062 on Cardiac Action Potential Duration
Disclaimer: Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific preclinical or clinical data for the compound designated as "JNJ-38431062" or the shorthand "JNJ 303" could be located. As a result, the following guide is a generalized framework based on established principles of cardiac electrophysiology and the common methodologies used to assess the effects of novel chemical entities on cardiac action potential duration. This document is intended to serve as a template for the type of in-depth technical guide that would be produced if such data were available.
Introduction to Cardiac Action Potential and Ion Channels
The cardiac action potential is a complex, coordinated series of changes in the electrical potential across the membrane of cardiac muscle cells, which is essential for the rhythmic contraction of the heart. This process is governed by the influx and efflux of various ions through specific ion channels. Key currents involved in the repolarization phase of the action potential, which determines its duration, include the rapid delayed rectifier potassium current (IKr) and the slow delayed rectifier potassium current (IKs).
-
IKr (hERG): The rapid delayed rectifier current, encoded by the hERG gene, plays a crucial role in the termination of the action potential. Inhibition of this channel is a primary concern in drug development due to its association with drug-induced QT prolongation and the potentially fatal arrhythmia, Torsades de Pointes.
-
IKs (KCNQ1/KCNE1): The slow delayed rectifier current contributes to repolarization, particularly at higher heart rates. Modulation of IKs can also impact the action potential duration (APD).
A compound's effect on cardiac action potential is a critical component of its safety profile. A thorough investigation typically involves assessing its potency and selectivity on various cardiac ion channels.
Hypothetical Data Presentation for JNJ-38431062
In the absence of actual data, this section provides illustrative tables that would be used to present quantitative findings on the effects of a compound like JNJ-38431062.
Table 1: Inhibitory Effects of JNJ-38431062 on Key Cardiac Ion Channels
| Ion Channel | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
| hERG (IKr) | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| KCNQ1/KCNE1 (IKs) | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| Nav1.5 (Peak) | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| Nav1.5 (Late) | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| Cav1.2 | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
Table 2: Effects of JNJ-38431062 on Action Potential Duration (APD) in Isolated Cardiomyocytes
| Concentration (µM) | APD30 (% Change from Control) | APD50 (% Change from Control) | APD90 (% Change from Control) |
| [Concentration 1] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| [Concentration 2] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| [Concentration 3] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
Standard Experimental Protocols
The following are detailed methodologies that would typically be employed to generate the data presented in the tables above.
Manual Patch-Clamp Electrophysiology for Ion Channel Inhibition
Objective: To determine the concentration-dependent inhibitory effect of a compound on specific cardiac ion channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells).
Cell Culture:
-
Cells stably expressing the ion channel of interest (e.g., hERG, KCNQ1/KCNE1) are cultured in appropriate media and conditions.
Electrophysiological Recording:
-
Apparatus: Axopatch 200B amplifier, Digidata 1440A digitizer, and pCLAMP 10 software (Molecular Devices).
-
Pipettes: Borosilicate glass pipettes (2-5 MΩ) filled with an internal solution.
-
External Solution: Tyrode's solution containing (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit the target ionic current. For example, for hERG, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV is used to elicit the characteristic tail current.
-
Data Analysis: The peak tail current is measured before and after the application of the test compound at various concentrations. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.
Action Potential Duration Measurement in Isolated Cardiomyocytes
Objective: To assess the effect of a compound on the action potential duration at different repolarization levels (APD30, APD50, APD90) in native cardiac cells.
Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).
Electrophysiological Recording:
-
Configuration: Whole-cell current-clamp configuration.
-
Stimulation: Action potentials are elicited by injecting brief suprathreshold current pulses (e.g., 1-2 ms (B15284909) at 1 Hz).
-
Data Acquisition: Membrane potential is recorded, and the time taken to repolarize to 30%, 50%, and 90% of the peak amplitude is measured.
-
Analysis: The percentage change in APD30, APD50, and APD90 from baseline is calculated for each concentration of the test compound.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of a compound's effect on cardiac action potential.
Phases of the Cardiac Action Potential
Manual Patch-Clamp Experimental Workflow
Key Ion Channels in Cardiac Repolarization
Conclusion
A thorough understanding of a compound's effects on cardiac ion channels and the overall action potential duration is paramount for ensuring its cardiovascular safety. The methodologies and data presentation formats outlined in this guide represent the industry standard for such assessments. While specific data for JNJ-38431062 is not publicly available, this framework provides a comprehensive overview of the necessary investigations for any new chemical entity with potential cardiac effects. Further research and data disclosure would be required to complete a specific technical guide on JNJ-38431062.
In-Depth Technical Guide: Investigating the Potential of JNJ-39393406 for Research in Metabolic Disorders
Disclaimer: JNJ-39393406 is an investigational compound that has primarily been evaluated in the context of neuropsychiatric disorders. Its development for these indications has been discontinued.[1] This document outlines a theoretical framework for its potential application in metabolic disorder research, based on the well-documented role of its molecular target, the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). All experimental protocols and potential outcomes are extrapolated from preclinical studies involving other α7nAChR agonists.
Executive Summary
JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7nAChR).[2] While its clinical development has focused on central nervous system disorders, a substantial body of preclinical evidence highlights the critical role of the α7nAChR in regulating glucose homeostasis, lipid metabolism, and inflammation, all of which are key components of metabolic disorders such as obesity, type 2 diabetes, and metabolic syndrome. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on how a selective α7nAChR PAM like JNJ-39393406 could be investigated for therapeutic potential in the metabolic disease space.
Core Compound Profile: JNJ-39393406
| Feature | Description |
| Compound Name | JNJ-39393406 |
| Mechanism of Action | Selective Positive Allosteric Modulator of the α7 nicotinic acetylcholine receptor (nAChR).[2] |
| Pharmacodynamic Effects | Lowers the agonist and nicotine (B1678760) threshold for α7nAChR activation by 10- to 20-fold. Increases the maximum agonist response of the α7nAChR by 17- to 20-fold.[2] |
| Selectivity | Does not act on α4β2 or α3β4 nAChRs or the serotonin (B10506) 5-HT3 receptor.[2] |
| Primary Investigational Areas | Depressive disorders, smoking withdrawal, schizophrenia, Alzheimer's disease (development discontinued).[1][2] |
Rationale for Investigation in Metabolic Disorders
The α7nAChR is expressed in various tissues crucial for metabolic regulation, including pancreatic islets, adipose tissue, liver, and gut enteroendocrine cells. Activation of this receptor has been shown to exert beneficial effects on several metabolic parameters in preclinical models. The therapeutic potential of an α7nAChR modulator in metabolic disorders is predicated on these key functions.
Quantitative Data from Preclinical Studies with α7nAChR Agonists
The following tables summarize quantitative data from preclinical studies using various α7nAChR agonists. These data provide a basis for hypothesizing the potential effects of JNJ-39393406.
Table 1: Effects of α7nAChR Agonists on Glycemic Control in Rodent Models of Diabetes/Obesity
| Compound | Model | Dose | Key Findings |
| TC-7020 | db/db mice | Not specified (oral admin) | - Reduced elevated blood glucose and glycated hemoglobin levels.[3] |
| GTS-21 | db/db mice | 0.5-8.0 mg/kg (IP) | - Dose-dependently lowered blood glucose in an oral glucose tolerance test (OGTT).[4] |
| GTS-21 | db/db mice | 4 mg/kg (IP, BID for 8 weeks) | - Significantly reduced plasma BUN, creatinine, KIM-1, and NGAL, indicating improved kidney function.[5] |
Table 2: Effects of α7nAChR Agonists on Body Weight and Food Intake
| Compound | Model | Dose | Key Findings |
| TC-7020 | db/db mice | Not specified (oral admin) | - Reduced weight gain and food intake.[3] |
| GTS-21 | db/db mice | 0.5-8.0 mg/kg (IP) | - No significant change in body weight or food intake.[4] |
| GTS-21 | Male Sprague Dawley rats | Not specified | - No significant effects on chow or high-fat diet intake.[6] |
Table 3: Effects of α7nAChR Agonists on Lipid Metabolism and Inflammation
| Compound | Model | Dose | Key Findings |
| TC-7020 | db/db mice | Not specified (oral admin) | - Lowered elevated plasma levels of triglycerides and TNF-α.[3] |
| GTS-21 | Human volunteers | 150 mg (oral, TID) | - Higher plasma concentrations correlated with lower levels of LPS-induced TNF-α, IL-6, and IL-1RA.[7] |
Table 4: Effects of α7nAChR Agonists on Incretin and Other Hormones
| Compound | Model | Dose | Key Findings |
| GTS-21 | db/db mice | 0.5-8.0 mg/kg (IP) | - Increased plasma levels of GLP-1, PYY, GIP, glucagon, and insulin (B600854).[4] |
| GTS-21 | GLUTag and STC-1 cell lines | 75µM | - Stimulated GLP-1 secretion, which was attenuated by an α7nAChR antagonist.[8] |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of an α7nAChR PAM like JNJ-39393406 in metabolic disorders.
In Vitro Assays
5.1.1 GLP-1 Secretion from Enteroendocrine L-Cells
-
Cell Line: Mouse GLUTag or human NCI-H716 cell lines.
-
Protocol:
-
Culture cells to 80% confluency in appropriate media.
-
For glucotoxicity studies, expose cells to high glucose (e.g., 25-30 mM) for 72 hours.
-
Wash cells and incubate in Krebs-Ringer buffer for 2 hours.
-
Treat cells with varying concentrations of JNJ-39393406 in the presence of a sub-threshold concentration of an α7nAChR agonist (e.g., acetylcholine).
-
Collect the supernatant and measure GLP-1 concentration using a commercially available ELISA kit.
-
-
Expected Outcome: A dose-dependent increase in GLP-1 secretion, potentiated by JNJ-39393406.
5.1.2 Glucose Uptake in Adipocytes or Myotubes
-
Cell Line: 3T3-L1 adipocytes or C2C12 myotubes.
-
Protocol:
-
Differentiate cells into adipocytes or myotubes.
-
Serum-starve cells for 3-4 hours.
-
Pre-incubate cells with JNJ-39393406 and a sub-threshold concentration of an α7nAChR agonist for 30 minutes.
-
Add a fluorescent glucose analog (e.g., 2-NBDG) and insulin (positive control) for 30-60 minutes.
-
Wash cells and measure fluorescence using a plate reader.
-
-
Expected Outcome: Enhanced glucose uptake in the presence of JNJ-39393406, indicating improved insulin sensitivity.
Animal Models
5.2.1 Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: C57BL/6J mice.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and glucose intolerance.
-
Treatment: Administer JNJ-39393406 orally or via intraperitoneal injection daily for 4-8 weeks.
-
Assessments:
-
Weekly body weight and food intake.
-
Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) at baseline and end of treatment.
-
Fasting blood glucose, insulin, triglycerides, and cholesterol levels.
-
At sacrifice, collect adipose tissue, liver, and muscle for gene expression analysis (e.g., inflammatory markers, metabolic genes) and histology.
-
5.2.2 Genetic Model of Type 2 Diabetes (db/db mice)
-
Animal Strain: Leptin receptor-deficient db/db mice.
-
Characteristics: These mice spontaneously develop obesity, hyperglycemia, and insulin resistance.
-
Treatment: Administer JNJ-39393406 orally or via IP injection from 8-10 weeks of age for a duration of 4-8 weeks.
-
Assessments: Similar to the DIO model, with a focus on glycemic control (blood glucose, HbA1c) and markers of diabetic complications (e.g., kidney function markers like BUN and creatinine).
Signaling Pathways and Visualizations
Cholinergic Anti-Inflammatory Pathway in Adipose Tissue
Activation of α7nAChR on macrophages within adipose tissue can suppress the production of pro-inflammatory cytokines like TNF-α. This is mediated through the JAK2-STAT3 signaling pathway, which can lead to improved insulin sensitivity.
Caption: Cholinergic anti-inflammatory signaling via α7nAChR in macrophages.
α7nAChR-Mediated GLP-1 Secretion from L-Cells
Activation of α7nAChR on enteroendocrine L-cells in the gut stimulates calcium influx, leading to the exocytosis of GLP-1-containing granules.
Caption: α7nAChR-mediated stimulation of GLP-1 secretion from intestinal L-cells.
Conclusion
While JNJ-39393406 has not been directly investigated for metabolic disorders, its mechanism as a selective α7nAChR positive allosteric modulator presents a compelling rationale for its exploration in this therapeutic area. The extensive preclinical evidence for the role of α7nAChR in regulating key metabolic pathways suggests that a compound like JNJ-39393406 could offer a novel approach to treating metabolic syndrome, type 2 diabetes, and obesity. The experimental framework provided in this guide offers a roadmap for elucidating this potential. Further research is warranted to translate these preclinical findings and explore the therapeutic utility of α7nAChR modulation in metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. JNJ-39393406 - Wikipedia [en.wikipedia.org]
- 3. An alpha7 nicotinic acetylcholine receptor-selective agonist reduces weight gain and metabolic changes in a mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The alpha-7 nicotinic acetylcholine receptor agonist GTS-21 does not affect food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the α7 nicotinic acetylcholine receptor agonist GTS-21 on the innate immune response in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Acetylcholine Receptor Regulates the Function and Viability of L Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Regulation of Glucose Metabolism by Johnson & Johnson Compounds
Disclaimer: Publicly available information on a compound with the specific identifier "JNJ-3989303" in the context of glucose metabolism is not available. This technical guide will provide an in-depth overview of a key Johnson & Johnson (Janssen Pharmaceuticals) compound, Canagliflozin (B192856) , which plays a significant role in regulating glucose metabolism. Additionally, a brief overview of another investigational compound, JNJ-38431055 , is included to provide a broader perspective on the company's research in this therapeutic area.
Canagliflozin: A Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitor
Introduction
Canagliflozin (marketed as Invokana) is an orally administered medication developed by Janssen Pharmaceuticals, a Johnson & Johnson company, for the treatment of type 2 diabetes mellitus.[1] It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors.[2][3] Canagliflozin improves glycemic control by increasing urinary glucose excretion, and it has also demonstrated significant cardiovascular and renal protective benefits in clinical trials.[4][5][6]
Mechanism of Action and Signaling Pathway
Canagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, a protein responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[3][7] By inhibiting SGLT2 in the proximal renal tubules, canagliflozin reduces the reabsorption of glucose from the filtrate back into the bloodstream.[2][8] This leads to a lowering of the renal threshold for glucose and a subsequent increase in urinary glucose excretion, thereby reducing plasma glucose concentrations in an insulin-independent manner.[3][8]
Beyond its primary effect on SGLT2, canagliflozin also has a mild inhibitory effect on SGLT1, which is found in the intestines and to a lesser extent in the kidneys.[8] This dual inhibition may contribute to its overall glucose-lowering effects.[8] Some studies also suggest that canagliflozin can activate AMP-activated protein kinase (AMPK) by inhibiting mitochondrial function, which may contribute to some of its metabolic benefits.[9]
Quantitative Data
The clinical development program for canagliflozin has generated extensive quantitative data on its efficacy and safety. The following tables summarize key findings from various clinical trials.
Table 1: Pharmacokinetic Properties of Canagliflozin
| Parameter | Value | Reference |
| Oral Bioavailability | ~65% | [10] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [10] |
| Plasma Protein Binding | 99% (mainly to albumin) | [11] |
| Terminal Half-life (100 mg dose) | 10.6 hours | [10] |
| Terminal Half-life (300 mg dose) | 13.1 hours | [10] |
| Metabolism | O-glucuronidation via UGT1A9 and UGT2B4 | [11] |
| Excretion | ~33% in urine, ~60% in feces | [10] |
Table 2: Efficacy of Canagliflozin in Type 2 Diabetes (26-week data)
| Parameter | Placebo | Canagliflozin 100 mg | Canagliflozin 300 mg | Reference |
| Change in HbA1c (%) | +0.14 | -0.77 | -1.03 | [12] |
| Change in Fasting Plasma Glucose (mg/dL) | +8 | -27 | -35 | [12] |
| Change in Body Weight (%) | -0.5 | -2.5 | -3.4 | [12] |
| Change in Systolic Blood Pressure (mmHg) | -0.1 | -4.3 | -5.0 | [12] |
Table 3: Cardiovascular and Renal Outcomes (CANVAS Program)
| Outcome | Hazard Ratio (Canagliflozin vs. Placebo) | 95% Confidence Interval | Reference |
| Major Adverse Cardiovascular Events (MACE) | 0.86 | 0.75 - 0.97 | [5] |
| Hospitalization for Heart Failure | 0.67 | 0.52 - 0.87 | [4] |
| Progression of Albuminuria | 0.73 | 0.67 - 0.79 | [13] |
| 40% Reduction in eGFR, Renal Death, or ESRD | 0.60 | 0.47 - 0.77 | [5] |
Experimental Protocols
The evaluation of SGLT2 inhibitors like canagliflozin involves a series of preclinical and clinical studies. A common preclinical experimental workflow to assess the in vivo efficacy of a novel SGLT2 inhibitor is outlined below.
Experimental Workflow: In Vivo Efficacy Assessment in a Diabetic Mouse Model
JNJ-38431055: A GPR119 Receptor Agonist
Introduction
JNJ-38431055 is a novel, orally available, and selective agonist of the G protein-coupled receptor 119 (GPR119).[14] GPR119 is expressed in pancreatic β-cells and intestinal L-cells, and its activation is thought to stimulate insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[15]
Mechanism of Action and Signaling Pathway
As a GPR119 agonist, JNJ-38431055 was designed to enhance glucose-dependent insulin secretion and promote the release of incretins.[14] The activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[15] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the secretion of GLP-1, which in turn potentiates insulin release from the pancreas.[15]
Clinical Development and Outcomes
Clinical studies with JNJ-38431055 in subjects with type 2 diabetes showed that while the compound was well-tolerated, it demonstrated limited glucose-lowering efficacy.[16] Single-dose administration of JNJ-38431055 did show a decrease in glucose excursion during an oral glucose tolerance test.[16] However, multiple-dose administration did not result in a significant alteration of the 24-hour weighted mean glucose.[16] These findings suggest that while the GPR119 pathway is a plausible target for the treatment of type 2 diabetes, JNJ-38431055 did not translate its preclinical promise into robust clinical efficacy.[16]
Table 4: Summary of JNJ-38431055 Clinical Trial Findings
| Parameter | Observation | Reference |
| Safety | Well-tolerated, not associated with hypoglycemia | [16] |
| Pharmacokinetics | Dose-proportional plasma exposure, ~13-hour half-life | [14] |
| Single-Dose Efficacy | Decreased glucose excursion in OGTT | [16] |
| Multiple-Dose Efficacy | No significant change in 24-hour weighted mean glucose | [16] |
| Incretin Effect | Increased post-meal GLP-1 and GIP concentrations | [16] |
This technical guide provides a comprehensive overview of Canagliflozin as a key Johnson & Johnson compound for the regulation of glucose metabolism, supported by quantitative data and visualizations of its mechanism and experimental evaluation. The inclusion of JNJ-38431055 offers insight into the broader research and development landscape within the company for metabolic diseases.
References
- 1. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pmlive.com [pmlive.com]
- 5. Effects of canagliflozin compared with placebo on major adverse cardiovascular and kidney events in patient groups with different baseline levels of HbA1c, disease duration and treatment intensity: results from the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Canagliflozin - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action [jnjmedicalconnect.com]
- 9. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
- 12. Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to JNJ-38877605 (CAS 878489-28-2)
JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it demonstrated significant potential in preclinical studies for the treatment of cancers dependent on the HGF/c-Met signaling pathway.[3][4] However, its clinical development was halted during Phase 1 trials due to unforeseen species-specific renal toxicity.[5][6] This guide provides a comprehensive overview of the technical properties, mechanism of action, and experimental data related to JNJ-38877605.
Core Properties and Data
JNJ-38877605 is characterized by its high affinity and selectivity for the c-Met kinase. The following tables summarize its key quantitative properties.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 943540-75-8 | [7] |
| Molecular Formula | C₁₉H₁₃F₂N₇ | [7][8] |
| Molecular Weight | 377.35 g/mol | [7][8] |
| Water Solubility | 0.0115 mg/mL (Predicted) | [9] |
| logP | 3.04 (Predicted) | [9] |
Pharmacological Profile
| Parameter | Value | Details | Source |
| Target | c-Met (HGFR) | Receptor Tyrosine Kinase | [1] |
| Mechanism of Action | ATP-competitive inhibitor | Binds to the ATP-binding site of c-Met | [3][10] |
| IC₅₀ | 4 nM | In vitro kinase assay | [3][7][10] |
| Selectivity | >600-fold | Compared to over 200 other tyrosine and serine-threonine kinases | [3][7][10] |
| >833-fold | Next most potently inhibited kinase was Fms | [2][5] |
Signaling Pathways and Mechanism of Action
JNJ-38877605 exerts its effects by directly inhibiting the phosphorylation of the c-Met receptor, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion. In certain cancer cell lines, JNJ-38877605 has also been shown to inhibit the phosphorylation of RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase involved in invasive growth.[7][10]
Experimental Protocols and Findings
Detailed experimental protocols were not fully disclosed in the available literature. However, the methodologies can be inferred from the descriptions of the studies.
In Vitro Kinase and Cell-Based Assays
-
Objective: To determine the potency and selectivity of JNJ-38877605 against c-Met and other kinases, and to assess its effect on c-Met phosphorylation in cancer cell lines.
-
Methodology Summary:
-
Kinase Assays: Standard enzymatic assays were likely used to measure the inhibition of c-Met kinase activity by JNJ-38877605, yielding an IC₅₀ value. A broad panel of other kinases was used to establish selectivity.[5][7]
-
Cell Lines: Various cancer cell lines with HGF-stimulated or constitutively active c-Met were used, including GTL16 (gastric), EBC1, NCI-H1993 (lung), and MKN45 (gastric).[7][10]
-
Treatment: Cells were treated with JNJ-38877605 at various concentrations (e.g., 500 nM).[7][10]
-
Analysis: Western blotting was employed to detect the levels of phosphorylated c-Met (p-Met) and total c-Met, as well as downstream signaling proteins like AKT and ERK.[7]
-
-
Key Findings:
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of orally administered JNJ-38877605 in animal models.
-
Methodology Summary:
-
Animal Model: 6-week-old immunodeficient nu/nu female mice were used.[7]
-
Tumor Implantation: GTL16 human gastric carcinoma cells were inoculated subcutaneously into the flank of the mice.[7]
-
Treatment: Once tumors were established, mice were treated orally (p.o.) with JNJ-38877605. A common dosage was 40 mg/kg/day.[3][7]
-
Analysis: Tumor growth was monitored over time. Plasma levels of biomarkers such as IL-8, GROα, and uPAR were measured to assess pharmacodynamic effects.[3][7]
-
-
Key Findings:
-
Oral administration of JNJ-38877605 at 40 mg/kg/day for 72 hours in mice with GTL16 xenografts resulted in a significant decrease in plasma levels of human IL-8 (from 0.150 ng/mL to 0.050 ng/mL) and GROα (from 0.080 ng/mL to 0.030 ng/mL).[3][7]
-
Blood concentrations of uPAR were reduced by more than 50% at the same dose.[3][7]
-
The compound demonstrated anti-tumor activity in various xenograft models, including prostate, non-small cell lung, and gastric cancer.[2][5]
-
Clinical Development and Toxicity
A Phase 1, first-in-human clinical trial (NCT00651365) was initiated to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of JNJ-38877605 in patients with advanced solid tumors.[5][7] The study was ultimately terminated.
Species-Specific Renal Toxicity
-
Clinical Observation: Mild but recurrent renal toxicity was observed in nearly all patients, even at sub-therapeutic doses. This was not predicted by preclinical toxicology studies in rats and dogs.[5][6][11]
-
Metabolic Investigation: Further investigation revealed that the toxicity was caused by the formation of insoluble metabolites. The enzyme responsible for generating these metabolites is Aldehyde Oxidase (AO).[5][6][11]
-
Species Differences: Humans and rabbits have high levels of AO activity, leading to the production of insoluble metabolites (M1/3 and M5/6) that crystallize in the kidneys, causing damage.[5][6][12] In contrast, standard preclinical models like rats and dogs have low AO activity and did not produce these toxic metabolites, which is why the toxicity was not initially detected.[5][11] This finding precluded further clinical development of JNJ-38877605.[5][6]
References
- 1. Facebook [cancer.gov]
- 2. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GSRS [precision.fda.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. JNJ-38877605 | c-Met/HGFR | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Electrophysiological Characterization of JNJ-37822681
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in vitro electrophysiological characterization of JNJ-37822681 using the whole-cell patch-clamp technique. JNJ-37822681, initially identified as a fast-dissociating dopamine (B1211576) D2 receptor antagonist, has been subsequently characterized as a potent opener of neuronal Kv7 (KCNQ) potassium channels.[1] This dual activity makes it a compound of significant interest for neuropsychiatric and neurological disorders. The following protocols are designed to enable researchers to investigate the effects of JNJ-37822681 on Kv7 channels expressed in a heterologous expression system.
Introduction
Voltage-gated potassium channels of the Kv7 family (Kv7.1-Kv7.5) are critical regulators of neuronal excitability. The M-current, a low-threshold, non-inactivating potassium current mediated predominantly by Kv7.2 and Kv7.3 subunits, plays a key role in stabilizing the membrane potential and controlling action potential firing. Pharmacological activation of Kv7 channels is a validated therapeutic strategy for epilepsy.[1]
JNJ-37822681 has been shown to enhance currents mediated by Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels, with potency and efficacy comparable to the prototypical Kv7 activator, retigabine.[1] This document provides a comprehensive methodology for replicating these findings using whole-cell patch-clamp electrophysiology on Chinese Hamster Ovary (CHO) cells stably expressing Kv7 channel subtypes.
Data Presentation
Quantitative Analysis of JNJ-37822681 Activity on Kv7 Channels
The following table summarizes the potency of JNJ-37822681 in activating various Kv7 channel subtypes, as determined by whole-cell patch-clamp electrophysiology.
| Channel Subtype | EC50 (µM) |
| Kv7.2/7.3 | 1.2 ± 0.3 |
| Kv7.2 | ~2 |
| Kv7.4 | ~2 |
| Kv7.5 | ~2 |
EC50 values were determined from concentration-response curves generated by measuring the increase in current amplitude at a specific membrane potential in the presence of varying concentrations of JNJ-37822681.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of JNJ-37822681 on Kv7 channels and the experimental workflow for its characterization.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Maintenance : Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human Kv7.2, Kv7.3, Kv7.4, Kv7.5, or co-expressing Kv7.2 and Kv7.3 in a suitable growth medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum and appropriate selection antibiotics). Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating for Electrophysiology : Two to three days before recording, plate the cells onto glass coverslips at a low density to ensure isolated single cells are available for patching.
Whole-Cell Patch-Clamp Electrophysiology
Solutions and Reagents
-
External Solution (in mM) : 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Pipette Solution (in mM) : 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
-
JNJ-37822681 Stock Solution : Prepare a 10 mM stock solution of JNJ-37822681 in DMSO. Further dilute in the external solution to the desired final concentrations on the day of the experiment.
Protocol
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Mounting : Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution at a rate of 1-2 mL/min.
-
Giga-seal Formation : Under visual control, approach a single, healthy-looking cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration : After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Baseline Current Recording :
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit Kv7 currents, apply depolarizing voltage steps. A typical protocol to assess the voltage-dependence of activation is to apply 500 ms (B15284909) to 1 s depolarizing steps from -100 mV to +40 mV in 10 mV increments.
-
Record the resulting currents.
-
-
JNJ-37822681 Application :
-
Prepare a series of external solutions containing different concentrations of JNJ-37822681 (e.g., ranging from 0.1 µM to 30 µM).
-
Perfuse the recording chamber with each concentration of JNJ-37822681 for a sufficient time to allow for a steady-state effect to be reached (typically 2-5 minutes).
-
-
Recording of Drug Effect :
-
At each concentration of JNJ-37822681, repeat the voltage-clamp protocol described in step 5 to record the potentiated Kv7 currents.
-
Ensure a complete washout with the control external solution between applications of different concentrations if studying multiple concentrations on the same cell.
-
Data Analysis
-
Current Measurement : Measure the amplitude of the steady-state outward current at a specific depolarizing voltage step (e.g., -40 mV or 0 mV) for both baseline and in the presence of different concentrations of JNJ-37822681.
-
Concentration-Response Curve : Plot the percentage increase in current amplitude as a function of the JNJ-37822681 concentration.
-
EC50 Calculation : Fit the concentration-response data to a Hill equation to determine the EC50 value, which represents the concentration of JNJ-37822681 that produces 50% of its maximal effect.
-
Voltage-Dependence of Activation : To assess the effect of JNJ-37822681 on the voltage-dependence of channel activation, convert the current-voltage relationships to conductance-voltage (G-V) curves. Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2). A leftward shift in the V1/2 in the presence of JNJ-37822681 indicates that the channels open at more hyperpolarized potentials.
References
Application Notes and Protocols for JNJ-303 in the Xenopus oocytes Expression System
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which is critical for cardiac repolarization. The IKs channel is formed by the co-assembly of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. Due to its role in cardiac action potential duration, the IKs channel is a key target in cardiovascular drug development and safety pharmacology. The Xenopus laevis oocyte expression system is a robust and widely used platform for heterologous expression of ion channels, allowing for detailed electrophysiological characterization of channel function and pharmacology.
These application notes provide a comprehensive guide for utilizing the Xenopus oocyte expression system to study the effects of JNJ-303 on expressed potassium channels, particularly the IKs channel (KCNQ1/KCNE1) and the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene.
Data Presentation
JNJ-303 Inhibitory Profile
JNJ-303 exhibits high potency for the IKs channel with significantly lower affinity for other cardiac ion channels. This selectivity makes it a valuable tool for dissecting the physiological role of IKs.
| Target Ion Channel | Gene Product | IC50 | Reference Cell System |
| IKs | KCNQ1/KCNE1 | 64 nM | Not specified |
| IKr | hERG | 12.6 µM | Not specified |
| INa | Nav1.5 | 3.3 µM | Not specified |
| ICa | Cav1.2 | >10 µM | Not specified |
| Ito | Kv4.3 | 11.1 µM | Not specified |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Preparation of Xenopus laevis Oocytes
This protocol outlines the steps for harvesting and preparing Xenopus laevis oocytes for cRNA injection.
Materials:
-
Mature female Xenopus laevis
-
Modified Barth's Saline (MBS): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4, supplemented with 50 µg/mL gentamicin.
-
Collagenase solution: 2 mg/mL collagenase type I in MBS.
-
Forceps and a platinum loop.
-
Petri dishes.
-
Incubator at 18°C.
Procedure:
-
Anesthetize a mature female Xenopus laevis by immersion in a 0.15% tricaine (B183219) solution.
-
Surgically remove a lobe of the ovary and place it in a Petri dish containing MBS. Suture the incision and allow the frog to recover in a separate tank.
-
Cut the ovarian lobe into small clumps of 5-10 oocytes.
-
To defolliculate, incubate the oocyte clumps in the collagenase solution for 1-2 hours at room temperature with gentle agitation.
-
Monitor the defolliculation process under a stereomicroscope. Once the follicular layer is visibly loosened, gently wash the oocytes with copious amounts of MBS to remove the collagenase and dissociated follicular cells.
-
Manually select healthy, stage V-VI oocytes with a clear separation between the animal and vegetal poles.
-
Store the selected oocytes in MBS at 18°C. The oocytes should be allowed to recover for at least 2 hours before cRNA injection.
cRNA Preparation and Microinjection
This protocol describes the synthesis of cRNA and its injection into the prepared oocytes.
Materials:
-
Plasmids containing the cDNA for the ion channel subunits of interest (e.g., KCNQ1, KCNE1, hERG).
-
In vitro cRNA transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
Nuclease-free water.
-
Microinjection setup with a nanoinjector.
-
Glass capillaries for pulling injection needles.
Procedure:
-
Linearize the plasmid DNA downstream of the coding sequence using a suitable restriction enzyme.
-
Synthesize capped cRNA from the linearized plasmid templates using an in vitro transcription kit according to the manufacturer's instructions.
-
Purify the cRNA and resuspend it in nuclease-free water. Quantify the cRNA concentration using a spectrophotometer.
-
Pull injection needles from glass capillaries using a micropipette puller.
-
Backfill the needle with the cRNA solution. For co-expression of KCNQ1 and KCNE1, a 1:1 molar ratio of cRNA is commonly used. A typical injection volume is 50 nL containing 10-20 ng of total cRNA.
-
Secure an oocyte in the injection chamber and inject the cRNA into the cytoplasm.
-
Incubate the injected oocytes in MBS at 18°C for 2-5 days to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the electrophysiological recording of ion channel currents from the injected oocytes and the application of JNJ-303.
Materials:
-
TEVC setup including an amplifier, data acquisition system, and microscope.
-
Glass electrodes (0.5-2 MΩ resistance when filled with 3 M KCl).
-
3 M KCl solution for filling electrodes.
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6.
-
JNJ-303 stock solution: Prepare a high concentration stock solution (e.g., 10-25 mM) of JNJ-303 in dimethyl sulfoxide (B87167) (DMSO).[1] Store at -20°C.[2]
-
Perfusion system for solution exchange.
Procedure:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential to a holding potential of -80 mV.
-
Voltage-Clamp Protocol for IKs (KCNQ1/KCNE1):
-
From a holding potential of -80 mV, apply depolarizing voltage steps from -60 mV to +60 mV in 20 mV increments for 2-5 seconds to activate the channels.
-
Follow the depolarizing step with a repolarizing step to -40 mV to record the tail currents.
-
-
Voltage-Clamp Protocol for IKr (hERG):
-
From a holding potential of -80 mV, depolarize the membrane to +20 mV for 2-4 seconds to activate and subsequently inactivate the channels.
-
Repolarize the membrane to potentials ranging from -120 mV to -40 mV to record the deactivating tail currents.
-
-
Application of JNJ-303:
-
Prepare working solutions of JNJ-303 by diluting the DMSO stock solution into the recording solution to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
After recording baseline currents, perfuse the oocyte with the JNJ-303 containing solution. Allow sufficient time for the drug effect to reach a steady state before recording the currents again.
-
To determine the IC50, apply a range of JNJ-303 concentrations and measure the percentage of current inhibition at each concentration.
-
Visualizations
Signaling Pathway of JNJ-303
References
Application Notes and Protocols for Studying Transmural Dispersion of Repolarization using JNJ-39393404 (JNJ 303)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmural dispersion of repolarization (TDR), the difference in the time it takes for the epicardium, mid-myocardium (M-cells), and endocardium to repolarize, is a critical factor in cardiac arrhythmogenesis.[1] An increase in TDR can create a vulnerable window for re-entrant arrhythmias, including Torsades de Pointes (TdP).[2] JNJ-39393404 (JNJ 303) is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which plays a significant role in cardiac action potential repolarization, particularly during adrenergic stimulation.[3] This document provides detailed application notes and protocols for utilizing this compound to study TDR in preclinical models.
Mechanism of Action
This compound selectively inhibits the IKs channel, which is encoded by the KCNQ1 and KCNE1 genes.[4][5] The IKs current is a crucial repolarizing current in the ventricular myocardium.[4][5] Under baseline conditions, the contribution of IKs to repolarization is modest; however, its role is significantly enhanced during β-adrenergic stimulation.[3] This is because β-adrenergic receptor activation leads to PKA-mediated phosphorylation of the IKs channel, increasing its current density.[6][7] By blocking IKs, this compound prolongs the action potential duration (APD), and this effect is particularly pronounced under conditions of increased sympathetic tone.[3] This characteristic makes this compound a valuable tool for investigating the role of IKs in both normal and pathological cardiac electrophysiology, especially in the context of drug-induced arrhythmias and long QT syndrome.[3]
Data Presentation
Table 1: Effects of this compound on Cardiac Action Potential Duration (APD) in Human Ventricular Myocardium
| Condition | Myocardial Layer | APD Change | Citation |
| This compound alone | Epicardium, Endocardium | No significant increase | [3] |
| This compound + Isoprenaline | Epicardium | Significant decrease | [3] |
| This compound + Isoprenaline | Endocardium | Less significant decrease compared to epicardium | [3] |
Table 2: Electrophysiological Effects of this compound in the Anesthetized Dog Model
| Parameter | Effect | Citation |
| QTc Interval | Prolongation | |
| Arrhythmia | Induction of unprovoked Torsades de Pointes (TdP) | [8] |
Table 3: In Vitro Potency of this compound
| Ion Channel | IC50 | Citation |
| IKs | 64 nM | |
| INa | 3.3 µM | |
| ICa | >10 µM | |
| Ito | 11.1 µM | |
| IKr | 12.6 µM |
Experimental Protocols
Protocol 1: Isolated Langendorff-Perfused Ventricular Wedge Preparation with Optical Mapping
This protocol is designed to assess the effects of this compound on TDR in an ex vivo mammalian heart model.
Materials:
-
Mammalian heart (e.g., canine, rabbit)
-
Langendorff perfusion system
-
Tyrode's solution (composition in mM: NaCl 128.2, KCl 4.7, NaHCO3 20, NaH2PO4 1.19, MgCl2 1.0, CaCl2 1.8, glucose 11.1; gassed with 95% O2 / 5% CO2)
-
JNJ-39393404 (this compound)
-
Isoprenaline
-
Voltage-sensitive dye (e.g., RH237)
-
Optical mapping system with appropriate excitation light source and emission filters
-
Pacing electrodes
-
Data acquisition and analysis software
Procedure:
-
Heart Extraction and Preparation:
-
Excise the heart from a heparinized and anesthetized animal.
-
Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Tyrode's solution.
-
Dissect a wedge of tissue from the left ventricular free wall, including the epicardium, mid-myocardium, and endocardium.[9]
-
-
Dye Loading:
-
Perfuse the wedge preparation with Tyrode's solution containing a voltage-sensitive dye (e.g., RH237) for a duration sufficient to achieve adequate staining (typically 10-20 minutes).
-
-
Optical Mapping Setup:
-
Position the wedge preparation in a chamber with optical access.
-
Focus the optical mapping system on the transmural surface of the wedge.
-
-
Baseline Recordings:
-
Pace the preparation from the endocardial surface at a constant cycle length (e.g., 1000-2000 ms).
-
Record baseline action potentials from the epicardial and endocardial surfaces.
-
-
This compound Administration:
-
Perfuse the wedge with Tyrode's solution containing the desired concentration of this compound (e.g., 100 nM - 1 µM).
-
Allow for a 20-30 minute equilibration period.
-
Repeat the pacing protocol and record the resulting action potentials. Note that this compound alone may not significantly increase APD.[3]
-
-
β-Adrenergic Stimulation:
-
Co-administer Isoprenaline (e.g., 100 nM) with this compound in the perfusate.
-
After a 10-15 minute equilibration period, repeat the pacing protocol and record the action potentials.
-
-
Data Analysis:
-
Measure the action potential duration at 80% or 90% repolarization (APD80 or APD90) from the epicardial and endocardial recordings.
-
Calculate the transmural dispersion of repolarization as the difference between the endocardial and epicardial APD.
-
Compare the TDR at baseline, with this compound alone, and with this compound plus Isoprenaline.
-
Mandatory Visualization
Caption: Signaling pathway of IKs channel modulation by β-adrenergic stimulation and inhibition by this compound.
References
- 1. anmfonline.org [anmfonline.org]
- 2. Isoprenaline Hydrochloride for paediatric complete heart block (1117) | Right Decisions [rightdecisions.scot.nhs.uk]
- 3. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ahajournals.org [ahajournals.org]
- 7. Adrenergic regulation of a key cardiac potassium channel can contribute to atrial fibrillation: evidence from an IKs transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blackwellpublishing.com [blackwellpublishing.com]
- 9. Role of transmural dispersion of repolarization in the genesis of drug-induced torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Long QT Syndrome with JNJ-303 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization.[1][2] Inhibition of IKs by JNJ-303 prolongs the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG), mimicking the conditions of Long QT Syndrome Type 1 (LQT1).[3][4] This characteristic makes JNJ-303 a valuable pharmacological tool for inducing long QT syndrome in animal models, providing a platform to study the mechanisms of arrhythmogenesis and to evaluate the efficacy and safety of potential anti-arrhythmic drugs.
These application notes provide detailed protocols for the use of JNJ-303 to induce long QT syndrome in a well-established animal model, the chronic atrioventricular block (CAVB) dog. The protocols and data presented are intended to guide researchers in establishing a reproducible model of drug-induced long QT syndrome for preclinical cardiovascular research.
Mechanism of Action
JNJ-303 selectively blocks the KCNQ1/KCNE1 potassium channel, which is responsible for the IKs current in cardiomyocytes.[2] The IKs current plays a significant role in the repolarization phase of the cardiac action potential, particularly during sympathetic stimulation. By inhibiting IKs, JNJ-303 delays ventricular repolarization, leading to a prolongation of the QT interval.[3] While JNJ-303 alone can prolong the QT interval, the induction of more severe proarrhythmic events, such as Torsade de Pointes (TdP), often requires additional triggers that increase intracellular calcium or enhance sympathetic tone.[3][4]
Signaling Pathways
The pro-arrhythmic effects of JNJ-303 are closely linked to its modulation of cardiac ion channels and its interplay with intracellular signaling pathways, particularly the β-adrenergic signaling cascade and calcium handling.
Experimental Protocols
The following protocols are based on established methodologies for inducing long QT syndrome in the anesthetized chronic atrioventricular block (CAVB) dog model.
Animal Model: Chronic Atrioventricular Block (CAVB) Dog
The CAVB dog is a widely used and validated model for studying drug-induced arrhythmias. The AV block leads to ventricular remodeling, creating a substrate that is more susceptible to pro-arrhythmic events.
Surgical Preparation:
-
Mongrel dogs of either sex are suitable for this model.
-
Anesthetize the animal using an appropriate regimen (e.g., sodium pentobarbital).
-
Under sterile conditions, perform a left thoracotomy at the fourth intercostal space.
-
Create a complete AV block by formalin injection into the AV nodal area.
-
Allow a recovery period of at least 4-6 weeks for the development of chronic AV block and associated cardiac remodeling.
Protocol 1: JNJ-303 Induced QT Prolongation
This protocol details the administration of JNJ-303 alone to induce QT prolongation.
Materials:
-
JNJ-303
-
Vehicle for JNJ-303 (e.g., 20% Captisol®)
-
Anesthetized and instrumented CAVB dog
-
ECG recording system
-
Intravenous catheters
Procedure:
-
Anesthetize the CAVB dog (e.g., with fentanyl and isoflurane) and ensure adequate ventilation.
-
Place intravenous catheters for drug administration and blood sampling.
-
Record baseline ECG for at least 30 minutes to ensure a stable rhythm.
-
Administer JNJ-303 at a dose of 0.63 mg/kg via intravenous infusion over 10 minutes .[3][4]
-
Continuously monitor and record the ECG throughout the infusion and for a post-infusion period of at least 60 minutes.
-
Analyze the ECG recordings for changes in QT and QTc intervals.
Protocol 2: JNJ-303 and Ouabain Induced Arrhythmia
This protocol describes the co-administration of JNJ-303 and ouabain to provoke more severe pro-arrhythmic events. Ouabain, a Na+/K+-ATPase inhibitor, increases intracellular calcium, which acts as a trigger for arrhythmias in the context of prolonged repolarization.
Materials:
-
JNJ-303
-
Ouabain
-
Vehicle for JNJ-303 and Ouabain (e.g., 20% Captisol® for JNJ-303, saline for ouabain)
-
Anesthetized and instrumented CAVB dog
-
ECG and hemodynamic monitoring systems
-
Intravenous catheters
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Administer JNJ-303 at a dose of 0.63 mg/kg via intravenous infusion over 10 minutes .[3][4]
-
Immediately following the JNJ-303 infusion, administer ouabain at a dose of 0.045 mg/kg via intravenous infusion over 1 minute .[3][4]
-
Continuously monitor and record ECG and hemodynamic parameters (e.g., left ventricular pressure) for at least 60 minutes post-ouabain infusion.
-
Analyze the recordings for QT/QTc prolongation, and the incidence of ventricular arrhythmias, including Torsade de Pointes.
References
- 1. JNJ 303 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. blackwellpublishing.com [blackwellpublishing.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of JNJ-39393406
A-P-P-L-I-C-A-T-I-O-N N-O-T-E-S
Subject: Preparation of JNJ-39393406 for In Vivo Efficacy and Pharmacokinetic Studies
1. Introduction
This document provides detailed application notes and protocols for the preparation of JNJ-39393406 for in vivo studies. JNJ-39393406 is a selective positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2][3][4][5]. It is under investigation for its potential therapeutic effects in neurological and psychiatric disorders such as depressive disorders, smoking withdrawal, schizophrenia, and Alzheimer's disease[1][2][3]. As with many small molecule compounds, JNJ-39393406 is poorly soluble in aqueous solutions, which presents a challenge for in vivo administration. This document outlines strategies for the formulation of JNJ-39393406 to ensure its bioavailability and achieve desired therapeutic concentrations in animal models.
2. Physicochemical Properties of JNJ-39393406
A summary of the key physicochemical properties of JNJ-39393406 is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| IUPAC Name | 3-[3-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-5-pyridin-4-yl-1,2,4-triazol-1-yl]-N,N-dimethylpropanamide | [1] |
| Molecular Formula | C19H18F2N6O3 | [1] |
| Molecular Weight | 416.38 g/mol | [1][6] |
| Solubility | Soluble in DMSO | [6] |
| Appearance | Solid powder | [6] |
3. Formulation Strategies for Poorly Soluble Compounds
Given the poor aqueous solubility of many small molecule drugs like JNJ-39393406, several formulation strategies can be employed to enhance their bioavailability for in vivo studies. The choice of formulation will depend on the route of administration, the required dose, and the specific animal model. Common strategies include the use of co-solvents, surfactants, and complexing agents[7][8][9][10]. A summary of common vehicles for in vivo formulation of poorly soluble compounds is provided in Table 2.
| Vehicle Component | Purpose | Examples |
| Co-solvents | To increase the solubility of the compound. | DMSO, ethanol, PEG 300, PEG 400 |
| Surfactants | To improve wetting and dispersion of the compound. | Tween 80, Cremophor EL |
| Complexing Agents | To form a more soluble complex with the compound. | Cyclodextrins (e.g., HP-β-CD) |
| Aqueous Component | The bulk vehicle for administration. | Saline, PBS, water |
Experimental Workflow for Formulation Development
P-R-O-T-O-C-O-L-S
Protocol 1: Preparation of JNJ-39393406 Formulation for Oral Gavage
This protocol describes a general method for preparing a solution or suspension of JNJ-39393406 for oral administration in rodents.
Materials:
-
JNJ-39393406 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of JNJ-39393406 powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of DMSO to the tube to dissolve the JNJ-39393406 powder. Vortex thoroughly until the powder is completely dissolved. The volume of DMSO should be kept to a minimum, typically less than 10% of the final formulation volume.
-
Addition of Co-solvents and Surfactants: Add PEG 400 to the solution and vortex to mix. This will help to keep the compound in solution when the aqueous component is added. Subsequently, add Tween 80 and vortex again. A common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
Addition of Aqueous Component: Slowly add the saline to the tube while vortexing. Continue to vortex for several minutes to ensure a homogenous solution or a fine suspension.
-
Sonication (if necessary): If a suspension is formed, sonicate the mixture in a bath sonicator for 5-10 minutes to reduce particle size and ensure uniformity.
-
Final Inspection: Visually inspect the formulation for any precipitation or non-homogeneity. The final formulation should be a clear solution or a uniform, milky suspension.
-
Administration: Administer the formulation to the animals via oral gavage at the desired dose. The formulation should be prepared fresh daily and stored at room temperature, protected from light, for the duration of the experiment.
Protocol 2: Preparation of JNJ-39393406 Formulation for Intraperitoneal Injection
This protocol provides a general method for preparing a formulation of JNJ-39393406 suitable for intraperitoneal injection. For parenteral routes, sterility is a critical consideration.
Materials:
-
JNJ-39393406 powder
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Cyclodextrin (B1172386) Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile saline. Warm the solution slightly (to around 40°C) to aid in the dissolution of the cyclodextrin. Allow the solution to cool to room temperature.
-
Weighing the Compound: In a sterile tube, weigh the required amount of JNJ-39393406.
-
Initial Solubilization: Add a minimal volume of DMSO to dissolve the JNJ-39393406.
-
Complexation: Slowly add the HP-β-CD solution to the dissolved JNJ-39393406 while vortexing. The cyclodextrin will form an inclusion complex with the compound, increasing its solubility in the aqueous vehicle.
-
Final Volume Adjustment: Adjust the final volume with the HP-β-CD solution to achieve the desired final concentration of JNJ-39393406.
-
Sterile Filtration: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile container.
-
Administration: The formulation is now ready for intraperitoneal injection. As with the oral formulation, it is recommended to prepare this fresh daily.
Histamine (B1213489) H4 Receptor Signaling Pathway
While JNJ-39393406 is an α7 nAChR modulator, the following section details the signaling pathway of the histamine H4 receptor, as per the user's interest in this target.
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed on cells of the immune system, such as mast cells, eosinophils, and T cells[11][12][13]. It plays a significant role in inflammatory and allergic responses[11][12][14].
Key Signaling Events:
-
Ligand Binding: Histamine binds to the H4 receptor, inducing a conformational change.
-
G Protein Activation: The activated receptor couples to inhibitory G proteins (Gi/o). This leads to the dissociation of the Gαi and Gβγ subunits.
-
Downstream Effects of Gαi: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Downstream Effects of Gβγ: The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.
-
MAPK Pathway Activation: The H4 receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and inflammation[13][14].
-
Cellular Responses: The overall effect of H4 receptor activation is the chemotaxis and recruitment of immune cells to sites of inflammation[12][13].
Histamine H4 Receptor Signaling Diagram
References
- 1. JNJ-39393406 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. JNJ-39393406 - Ace Therapeutics [acetherapeutics.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 14. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-7706621 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent and cell-permeable small molecule inhibitor with a dual mechanism of action, targeting both cyclin-dependent kinases (CDKs) and Aurora kinases.[1] As a pan-CDK inhibitor, it shows the highest potency against CDK1 and CDK2.[2] This dual inhibition disrupts cell cycle progression at multiple points, leading to cell cycle arrest, apoptosis, and inhibition of proliferation in various cancer cell lines.[1][3] These characteristics make JNJ-7706621 a valuable tool for cancer research and drug development.
These application notes provide detailed information and protocols for the use of JNJ-7706621 in cell-based assays, with a focus on its solubility in DMSO, effective concentrations, and a standard protocol for assessing its anti-proliferative effects.
Data Presentation
Table 1: Solubility of JNJ-7706621 in DMSO
| Property | Value | Source |
| Solubility | ≥ 125 mg/mL (316.97 mM) | [4] |
| 55 mg/mL (139.47 mM) | [5] | |
| ≥ 19.7 mg/mL | [6] | |
| Note | Hygroscopic nature of DMSO can impact solubility. Use freshly opened DMSO for preparing stock solutions.[4] Sonication is recommended to aid dissolution.[5] |
Table 2: In Vitro Inhibitory Activity of JNJ-7706621
| Target Kinase | IC₅₀ (nM) | Source |
| CDK1 | 9 | [2][4] |
| CDK2 | 3[4], 4[2] | |
| Aurora A | 11 | [2][4] |
| Aurora B | 15 | [4] |
Table 3: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Source |
| HeLa | Cervical Cancer | 112 - 284 | [2][4] |
| HCT-116 | Colon Carcinoma | 112 - 254 | [2][3][4] |
| A375 | Melanoma | 447 | [3][4] |
| SK-OV-3 | Ovarian Cancer | 112 - 514 | [2][5] |
| PC3 | Prostate Cancer | 112 - 514 | [2][5] |
| DU145 | Prostate Cancer | 112 - 514 | [2][5] |
| MDA-MB-231 | Breast Cancer | 112 - 514 | [2][5] |
Signaling Pathway
JNJ-7706621 exerts its anti-cancer effects by targeting key regulators of the cell cycle. It potently inhibits CDK1/Cyclin B and CDK2/Cyclin E complexes, which are crucial for the G2/M and G1/S transitions, respectively.[1][2] Additionally, its inhibition of Aurora kinases A and B disrupts mitotic spindle formation and cytokinesis.[1][2] This multi-targeted approach leads to cell cycle arrest in the G2-M phase, endoreduplication, and ultimately, apoptosis.[1][2]
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols: JNJ-303 in Atrial vs. Ventricular Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), with an IC50 of 64 nM.[1][2] While its primary target is the IKs channel, encoded by KCNQ1/KCNE1, experimental evidence suggests differential effects in atrial and ventricular cardiomyocytes. These differences are critical for understanding its potential therapeutic applications and proarrhythmic risks. Notably, JNJ-303's impact on the L-type calcium current (ICaL) appears to be more pronounced in atrial cells compared to ventricular cells.[3] This document provides a detailed overview of the experimental use of JNJ-303 in both cell types, including comparative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation
Table 1: Selectivity of JNJ-303 for Cardiac Ion Channels
| Ion Current | IC50 (µM) | Note |
| IKs | 0.064 | Primary target |
| INa | 3.3 | >50-fold selectivity over INa |
| ICaL | >10 | >156-fold selectivity over ICaL |
| Ito | 11.1 | >173-fold selectivity over Ito |
| IKr | 12.6 | >196-fold selectivity over IKr |
Data sourced from Tocris Bioscience and MedchemExpress.[1][2]
Table 2: Comparative Electrophysiological Effects of JNJ-303 in Atrial vs. Ventricular Myocytes
| Parameter | Atrial Myocytes | Ventricular Myocytes | Key Observations & Citations |
| Cell Capacitance | Smaller (e.g., ~74 pF in mouse) | Larger (e.g., ~132 pF in mouse) | Reflects smaller cell size in atria.[4] |
| Resting Membrane Potential | More depolarized (e.g., ~-66 mV in mouse) | More hyperpolarized (e.g., ~-68 mV in mouse) | [4] |
| Action Potential Duration (APD) | APD50 is significantly longer than in ventricular cells.[5] | APD90 is typically longer than in atrial cells. Prone to Early Afterdepolarizations (EADs).[4][5] | Baseline differences in AP morphology are crucial for interpreting drug effects. |
| Effect on APD (baseline) | Data not widely available. | Minimal effect on APD without β-adrenergic stimulation.[6] | The effect of IKs block is more prominent when the repolarization reserve is challenged. |
| Effect on APD (with β-adrenergic stimulation) | Likely prolongs APD, but less studied. | Significantly prolongs APD, particularly in the mid- and endocardium.[6] | β-adrenergic stimulation enhances IKs, making its block by JNJ-303 more impactful. |
| Effect on L-type Ca2+ Current (ICaL) | Induces a more pronounced decrease in ICaL.[3] | Less pronounced effect on ICaL.[3] | This differential effect is a key finding and may contribute to atrial-selective actions. |
| Proarrhythmic Potential | Less characterized. | Can cause Torsade de Pointes (TdP), especially when combined with enhanced inotropy or other channel blockers.[7][8] | QT prolongation is a primary safety concern.[7][8] |
Mandatory Visualizations
Signaling Pathway
Caption: β-Adrenergic stimulation pathway and the site of action for JNJ-303.
Experimental Workflows
Caption: General workflow for patch clamp experiments on isolated cardiomyocytes.
Experimental Protocols
Isolation of Atrial and Ventricular Myocytes
This protocol is a general guideline and should be optimized for the specific species and tissue source.
Materials:
-
Solutions: Tyrode's solution (Ca2+-free), Enzyme solution (e.g., Collagenase Type II and Protease Type XIV in Ca2+-free Tyrode's), Kraft-Brühe (KB) solution.
-
Equipment: Langendorff perfusion system (for whole heart), shaking water bath, dissection tools, transfer pipettes.
Procedure:
-
Heart Excision: Anesthetize the animal according to approved institutional protocols (e.g., IACUC). Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold, oxygenated Ca2+-free Tyrode's solution.
-
Perfusion (for whole heart): Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with oxygenated, 37°C Ca2+-free Tyrode's solution for 5-10 minutes to clear the blood.
-
Enzymatic Digestion: Switch the perfusion to the enzyme solution. Continue perfusion for 10-20 minutes, or until the heart becomes flaccid.
-
Tissue Dissociation:
-
For Ventricular Myocytes: Remove the heart from the cannula. The ventricles can be gently teased apart in KB solution to release individual myocytes.
-
For Atrial Myocytes: Dissect the atria from the ventricles. Mince the atrial tissue into small chunks and place them in a flask with fresh enzyme solution in a shaking water bath (37°C) for several cycles of 5-10 minutes. Gently triturate the tissue between cycles to release cells.
-
-
Cell Collection & Storage: Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Allow the cells to settle, then gently resuspend in KB solution. Store at 4°C and use within 8-12 hours for optimal viability.
Whole-Cell Patch Clamp: IKs Measurement
The whole-cell patch clamp technique allows for the measurement of ionic currents across the cell membrane.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block other currents, consider adding nifedipine (B1678770) (10 µM) to block ICaL and dofetilide (B1670870) (1 µM) to block IKr.
-
Intracellular (Pipette) Solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with KOH.
Procedure:
-
Preparation: Place an aliquot of isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution at room temperature or 37°C.
-
Pipette Formation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single, healthy-looking (rod-shaped, clear striations) myocyte with the patch pipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage-Clamp Protocol for IKs:
-
Set the holding potential to -50 mV to inactivate Na+ and T-type Ca2+ channels.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) for 2-5 seconds to activate IKs.
-
Follow each depolarizing step with a repolarizing step to -40 mV to measure the IKs tail current. The amplitude of the slowly deactivating tail current is characteristic of IKs.
-
-
Data Acquisition:
-
Record baseline IKs using the protocol above.
-
Perfuse the chamber with the extracellular solution containing JNJ-303 (e.g., 100 nM to 1 µM) and repeat the voltage-clamp protocol to measure the extent of IKs block.
-
To study the interaction with the sympathetic nervous system, co-apply a β-adrenergic agonist like Isoproterenol (e.g., 1 µM).
-
Current-Clamp: Action Potential Measurement
The current-clamp technique is used to measure the cell's membrane potential (action potential).
Procedure:
-
Establish whole-cell configuration as described above.
-
Switch the amplifier to current-clamp mode (I=0).
-
Record the resting membrane potential.
-
Inject brief (2-5 ms) suprathreshold depolarizing current pulses to elicit action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
Record baseline action potentials.
-
Apply JNJ-303 and/or Isoproterenol via perfusion and record changes in action potential duration (APD), morphology, and the emergence of any afterdepolarizations. Analyze APD at 50% and 90% repolarization (APD50 and APD90).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation of Human Atrial Myocytes for Simultaneous Measurements of Ca2+ Transients and Membrane Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel signaling pathway for beta-adrenergic receptor-mediated activation of phosphoinositide 3-kinase in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing JNJ-303 Concentration for IKs Block
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-303 to achieve optimal and specific blockade of the slow delayed rectifier potassium current (IKs). This guide includes troubleshooting advice and frequently asked questions to ensure successful and accurate experimental outcomes.
Introduction to JNJ-303
JNJ-303 is a potent and selective blocker of the IKs potassium channel, which is encoded by the KCNQ1/KCNE1 gene complex. The IKs current plays a crucial role in the repolarization of the cardiac action potential. Due to its selectivity, JNJ-303 is a valuable tool for studying the physiological and pathological roles of IKs channels.
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-303, including its inhibitory potency on IKs and other cardiac ion channels.
Table 1: Inhibitory Potency (IC50) of JNJ-303 on IKs
| Parameter | Value | Reference(s) |
| IC50 for IKs | 64 nM | [1][2][3] |
Table 2: Selectivity Profile of JNJ-303 Against Other Cardiac Ion Channels
| Ion Channel | Current | IC50 (µM) | Reference(s) |
| Sodium Channel (NaV1.5) | INa | 3.3 | [4] |
| L-type Calcium Channel (CaV1.2) | ICaL | >10 | [4] |
| Transient Outward Potassium Channel (Kv4.3) | Ito | 11.1 | [4] |
| Rapid Delayed Rectifier Potassium Channel (hERG) | IKr | 12.6 | [4] |
Experimental Protocols
This section provides a detailed methodology for a typical whole-cell patch-clamp experiment to determine the concentration-dependent block of IKs by JNJ-303.
Cell Preparation
Experiments can be performed on various cell types endogenously expressing or heterologously overexpressing IKs channels, such as:
-
Canine ventricular myocytes[2]
-
Guinea pig ventricular myocytes[5]
-
HEK-293 cells stably expressing KCNQ1/KCNE1[6]
-
Xenopus oocytes injected with KCNQ1/KCNE1 cRNA[7]
Solutions
Internal (Pipette) Solution (in mM): [8][9]
-
110 K-aspartate
-
20 KCl
-
5 MgATP
-
1 MgCl2
-
10 EGTA
-
10 HEPES
-
pH adjusted to 7.2 with KOH
External (Bath) Solution (in mM): [1][8]
-
132 NaCl
-
4.8 KCl
-
2 CaCl2
-
1.2 MgCl2
-
11.1 Glucose
-
10 HEPES
-
pH adjusted to 7.4 with NaOH
To isolate IKs from other currents, specific channel blockers can be added to the external solution, such as a blocker for the rapid delayed rectifier current (IKr), E-4031 (5 µM).[2]
Electrophysiological Recording
-
Establish a whole-cell patch-clamp configuration.
-
Maintain a holding potential of -40 mV.[1]
-
To elicit IKs currents, apply depolarizing voltage steps (e.g., to +60 mV for 2-5 seconds) followed by a repolarizing step (e.g., to -40 mV) to record tail currents.[1][2]
-
Record baseline IKs currents in the absence of JNJ-303.
-
Prepare a stock solution of JNJ-303 in DMSO (e.g., 10 mM). JNJ-303 is soluble in DMSO up to 25 mM.[4] Note that JNJ-303 is insoluble in ethanol (B145695) and PBS.
-
Perform serial dilutions of the JNJ-303 stock solution in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
-
Apply increasing concentrations of JNJ-303 to the cell via a perfusion system.
-
At each concentration, record the steady-state block of the IKs current.
Data Analysis
-
Measure the amplitude of the IKs tail current at the beginning of the repolarizing step.
-
Normalize the current amplitude at each JNJ-303 concentration to the baseline current amplitude.
-
Plot the normalized current as a function of the JNJ-303 concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of JNJ-303 for IKs block.
Caption: Signaling pathway showing JNJ-303 blocking the IKs channel pore.
Troubleshooting and FAQs
Q1: I am not seeing a significant block of IKs even at high concentrations of JNJ-303. What could be the problem?
A1:
-
Solubility Issues: JNJ-303 is poorly soluble in aqueous solutions. Ensure your stock solution in DMSO is properly prepared and that the final concentration of DMSO in your external solution is low (≤0.1%) to prevent precipitation. Visually inspect your solutions for any signs of precipitation.
-
Incorrect Cell Type or Channel Expression: Confirm that the cells you are using express functional IKs channels. If using a heterologous expression system, verify the expression of both KCNQ1 and KCNE1 subunits, as both are required for the formation of functional IKs channels that are sensitive to JNJ-303.
-
Current Rundown: The IKs current can "rundown" or decrease in amplitude over the course of a long experiment. This can be mistaken for a drug effect. To mitigate this, ensure you have a stable baseline recording before applying the drug and consider including a time-matched vehicle control experiment. The inclusion of ATP and an ATP regenerating system in the internal solution can help to reduce rundown.[8][9]
-
Voltage Protocol: Ensure your voltage protocol is appropriate for activating IKs channels. A depolarizing step of sufficient duration (2-5 seconds) is necessary to fully activate the slow IKs current.[1][2]
Q2: How can I be sure that the block I am observing is specific to IKs and not due to off-target effects?
A2:
-
Concentration Range: Use the lowest effective concentration of JNJ-303. Based on its IC50 of 64 nM, concentrations in the nanomolar to low micromolar range should be sufficient to block IKs. At higher micromolar concentrations, off-target effects on other channels like INa and IKr become more likely (see Table 2).[4]
-
Selective Blockers for Other Channels: To confirm the identity of the current you are measuring, you can use selective blockers for other channels that might be present. For example, use a specific IKr blocker like E-4031 to isolate IKs.[2]
-
Biophysical Properties: IKs has distinct biophysical properties compared to other cardiac potassium currents. IKs activates slowly and does not show significant inactivation, whereas IKr activates more rapidly and exhibits inward rectification at positive potentials.[10] Confirm that the current you are blocking has the expected characteristics of IKs.
Q3: The IC50 value I am obtaining is different from the published values. What could be the reason for this discrepancy?
A3:
-
Experimental Conditions: IC50 values can be influenced by experimental conditions such as temperature, ionic concentrations in the internal and external solutions, and the specific voltage protocol used. Ensure your experimental conditions are consistent and well-documented.
-
Cell Type: The apparent affinity of a drug can vary between different cell types and expression systems due to differences in cellular environment and post-translational modifications of the channel.
-
Data Analysis: The method used to fit the concentration-response curve can influence the calculated IC50 value. Ensure you have a sufficient number of data points across a wide range of concentrations to accurately fit the curve.
Q4: I am observing a gradual decrease in the IKs current amplitude over time, even without adding JNJ-303. What should I do?
A4: This phenomenon is known as "rundown" and is a common issue in patch-clamp experiments.
-
ATP in Pipette Solution: Including ATP in the internal pipette solution is crucial for maintaining the activity of many ion channels, including IKs.[8][9]
-
Stable Baseline: Allow the current to stabilize for a few minutes after establishing the whole-cell configuration before starting your experimental protocol.
-
Time Control: Perform a time-matched vehicle control experiment (applying only the vehicle, e.g., 0.1% DMSO) to quantify the extent of rundown. You can then correct your drug effect data for this rundown.
-
Experiment Duration: Try to keep the duration of your experiments as short as possible to minimize the effects of rundown.
Q5: Can I use JNJ-303 in the presence of β-adrenergic stimulation?
A5: Yes, but it is important to be aware that β-adrenergic stimulation (e.g., with isoproterenol) can increase the amplitude of the IKs current through PKA-mediated phosphorylation.[11] This can potentially alter the apparent potency of JNJ-303. Some studies have shown that JNJ-303 alone may not significantly increase the action potential duration, but its effect is more pronounced in the presence of β-adrenergic stimulation.[12] When designing your experiment, consider whether you want to investigate the effect of JNJ-303 under basal or stimulated conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ 303 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 5. Two components of the delayed rectifier K+ current in ventricular myocytes of the guinea pig type. Theoretical formulation and their role in repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. blackwellpublishing.com [blackwellpublishing.com]
- 8. Accumulation of slowly activating delayed rectifier potassium current (IKs) in canine ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction between the Cardiac Rapidly (IKr) and Slowly (IKs) Activating Delayed Rectifier Potassium Channels Revealed by Low K+-induced hERG Endocytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. K+ Channelopathies (IKs, IKr, and Ito) | Thoracic Key [thoracickey.com]
- 11. ahajournals.org [ahajournals.org]
- 12. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-303 and Cardiac Ion Channel Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JNJ-303 on cardiac ion channels.
Summary of JNJ-303's Effects on Cardiac Ion Channels
JNJ-303 is a potent blocker of the slow delayed rectifier potassium current (IKs), with an IC50 value of 64 nM.[1][2][3][4][5] While it is highly selective for IKs, at higher concentrations, it can exhibit off-target effects on other cardiac ion channels. These interactions are critical to consider during preclinical safety assessments due to the potential for proarrhythmic events, such as Torsades de Pointes (TdP).[1][2][6]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of JNJ-303 on various cardiac ion channels.
| Ion Channel Current | Gene | Protein | JNJ-303 IC50 | Reference |
| IKs | KCNQ1/KCNE1 | Kv7.1/KCNE1 | 64 nM | [1][2][3][4][5] |
| INa | SCN5A | Nav1.5 | 3.3 µM | [1][4][5] |
| ICa | CACNA1C | Cav1.2 | >10 µM | [1][4][5] |
| Ito | KCND3 | Kv4.3 | 11.1 µM | [1][4][5] |
| IKr | KCNH2 | hERG | 12.6 µM | [1][4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standardized voltage-clamp protocols for assessing the off-target effects of JNJ-303 on Nav1.5 and Cav1.2 channels, adapted from FDA guidelines.
Protocol 1: Assessing JNJ-303 Effects on Peak Nav1.5 Current
Objective: To determine the IC50 of JNJ-303 on the peak inward sodium current mediated by Nav1.5 channels.
Cell Line: HEK293 cells stably expressing human Nav1.5.
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a 500 ms (B15284909) depolarizing step to -10 mV to elicit the peak inward Nav1.5 current.
-
Return to the holding potential of -120 mV.
-
Repeat this pulse every 10 seconds to monitor current stability.
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of JNJ-303.
-
Record the peak inward current at each concentration until a steady-state block is achieved.
Data Analysis:
-
Measure the peak inward current amplitude before and after drug application.
-
Normalize the peak current at each JNJ-303 concentration to the baseline current.
-
Plot the normalized current as a function of JNJ-303 concentration and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: Assessing JNJ-303 Effects on L-type Cav1.2 Current
Objective: To determine the IC50 of JNJ-303 on the L-type calcium current mediated by Cav1.2 channels.
Cell Line: HEK293 cells stably expressing human Cav1.2, β2, and α2δ subunits.
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 Cs-Aspartate, 20 CsCl, 5 MgATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a 300 ms depolarizing step to +10 mV to elicit the peak inward Cav1.2 current.
-
Return to the holding potential of -80 mV.
-
Repeat this pulse every 15 seconds.
-
After establishing a stable baseline, apply various concentrations of JNJ-303.
-
Measure the peak inward current at each concentration.
Data Analysis:
-
Measure the peak inward current amplitude at the end of the depolarizing step for both baseline and in the presence of JNJ-303.
-
Calculate the percentage of block for each concentration.
-
Construct a concentration-response curve and fit it with a standard logistical function to derive the IC50.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low current expression in transfected cells | Poor transfection efficiency. | Optimize transfection protocol (e.g., DNA to transfection reagent ratio, cell confluency). Use a positive control (e.g., a fluorescent protein) to verify transfection. |
| Incorrect cell line or passage number. | Use a validated cell line known to express the channel of interest. Avoid using cells at a high passage number. | |
| Unstable recordings (rundown or run-up of current) | Poor seal quality (<\1 GΩ). | Ensure pipette tips are clean and fire-polished. Approach the cell with positive pressure. Use fresh, filtered solutions. |
| Intracellular dialysis. | Use perforated patch-clamp technique to preserve the intracellular environment. | |
| High variability in IC50 values | Inconsistent drug concentrations. | Prepare fresh drug dilutions for each experiment. Verify the final concentration in the bath. |
| Temperature fluctuations. | Use a temperature-controlled recording chamber, especially for temperature-sensitive channels like hERG. | |
| JNJ-303 precipitation in solution | Low solubility in aqueous solution. | Prepare a high-concentration stock solution in DMSO and dilute it to the final concentration in the external solution immediately before use. Ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JNJ-303?
A1: JNJ-303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which is encoded by the KCNQ1/KCNE1 genes. This current plays a crucial role in the repolarization of the cardiac action potential.
Q2: Why is it important to study the off-target effects of JNJ-303?
A2: While JNJ-303 is selective for IKs, its off-target effects on other cardiac ion channels, even at higher concentrations, can contribute to an increased risk of proarrhythmic events. Understanding this profile is essential for a comprehensive cardiac safety assessment.
Q3: How does the block of IKs by JNJ-303 lead to QT prolongation and Torsades de Pointes?
A3: Blockade of IKs prolongs the action potential duration (APD), which is reflected as a prolongation of the QT interval on an electrocardiogram. This delay in repolarization can lead to the development of early afterdepolarizations (EADs), which can trigger Torsades de Pointes, a life-threatening polymorphic ventricular tachycardia.[6]
Q4: What are the best practices for preparing JNJ-303 for in vitro experiments?
A4: JNJ-303 has limited aqueous solubility. It is recommended to prepare a stock solution in a non-aqueous solvent like DMSO (e.g., 10 mM). For experiments, dilute the stock solution into the external recording solution to the desired final concentration immediately before application. Ensure the final DMSO concentration is kept low (typically ≤0.1%) and that the vehicle control contains the same final concentration of DMSO.
Q5: Are there any species differences to consider when studying JNJ-303's effects?
A5: Yes, the expression and contribution of different ion channels to the cardiac action potential can vary between species. For instance, the relative contribution of IKs and IKr to repolarization differs between rodents, canines, and humans. Therefore, it is crucial to use human-derived cells or cell lines expressing human ion channels for the most clinically relevant data.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of JNJ-303-induced Torsades de Pointes.
Caption: Experimental workflow for off-target assessment.
References
- 1. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. fda.gov [fda.gov]
- 5. metrionbiosciences.com [metrionbiosciences.com]
- 6. Cellular basis of drug-induced torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
preventing JNJ 303 precipitation in aqueous solutions
Welcome to the technical support center for JNJ 303. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guides and frequently asked questions to prevent its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2][3] The IKs channel, formed by the co-assembly of KCNQ1 and KCNE1 protein subunits, plays a critical role in the repolarization phase of the cardiac action potential.[4][5][6][7] By inhibiting this channel, this compound prolongs the action potential duration.[8]
Q2: Why does this compound precipitate in my aqueous experimental solutions?
This compound is a hydrophobic molecule with poor solubility in aqueous solutions.[2][9] Precipitation, often seen as cloudiness or visible particles, typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a concentrated stock solution (usually in an organic solvent like DMSO) into a physiological buffer or cell culture medium.[10][11][12] This rapid change in solvent polarity can cause the compound to "crash out" of the solution.[11]
Q3: What are the known solubility properties of this compound?
This compound is known to be insoluble in water and ethanol.[2] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] Solubility in DMSO has been reported at various concentrations, so it is advisable to consult the supplier's technical data sheet for the specific batch you are using.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution of DMSO Stock
Problem: When I dilute my this compound stock solution in DMSO into my aqueous buffer (e.g., PBS, cell culture media), the solution immediately becomes cloudy.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity from a high concentration of DMSO to a predominantly aqueous environment causes the hydrophobic this compound to rapidly precipitate.[11] | Gradual Dilution: Add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound more evenly and avoid localized high concentrations that lead to precipitation.[12] |
| High Final Concentration | The intended final concentration of this compound in the aqueous solution is higher than its solubility limit. | Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound. It's recommended to perform a solubility test to determine the maximum soluble concentration in your specific aqueous medium. |
| Low Temperature of Aqueous Solution | The solubility of many compounds decreases at lower temperatures. Adding a DMSO stock to a cold aqueous solution can promote precipitation. | Pre-warm the Aqueous Solution: Ensure your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[10] |
| Insufficient Mixing | Inadequate mixing upon dilution can lead to localized areas of high concentration, triggering precipitation. | Ensure Thorough Mixing: Use a vortexer or magnetic stirrer to ensure rapid and complete mixing of the DMSO stock into the aqueous solution. |
Issue: Precipitation Over Time in Experimental Setup
Problem: My this compound solution is initially clear after dilution but becomes cloudy or shows precipitate after some time in the incubator or on the benchtop.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | The initial clear solution may be in a thermodynamically unstable supersaturated state. Over time, the compound will tend to nucleate and crystallize out of solution. | Use of Surfactants or Excipients: Consider the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) or other solubilizing excipients in your aqueous solution to help stabilize the compound. The appropriate excipient and its concentration will need to be optimized for your specific experimental system. |
| pH Shift | The pH of the medium can change over time, especially in a CO2 incubator, which can affect the solubility of pH-sensitive compounds. While a specific pH-solubility profile for this compound is not publicly available, weak bases are generally more soluble in acidic conditions and less soluble in neutral or alkaline conditions.[2][10][13][14] | Buffer the Solution: Ensure your aqueous solution is adequately buffered to maintain a stable pH throughout the experiment. |
| Evaporation | Evaporation of the solvent from your experimental setup (e.g., in a 96-well plate) can increase the concentration of this compound, leading to precipitation. | Minimize Evaporation: Use appropriate lids or seals on your culture plates or experimental vessels. Ensure proper humidification in your incubator. |
| Compound Degradation | This compound may degrade over time into less soluble byproducts. | Prepare Fresh Solutions: Prepare your final working solutions of this compound fresh for each experiment and avoid long-term storage of diluted aqueous solutions. |
Data Presentation
Table 1: Summary of this compound Solubility Data
| Solvent | Solubility | Source |
| Water | Insoluble | Selleck Chemicals[2] |
| Ethanol | Insoluble | Selleck Chemicals[2] |
| PBS (pH 7.2) | Insoluble | Cayman Chemical[9] |
| DMSO | 88 mg/mL (199.55 mM) | Selleck Chemicals[2] |
| DMSO | 25 mM (11.02 mg/mL) | Tocris Bioscience, R&D Systems[1][15] |
| DMSO | 1 mg/mL | Cayman Chemical[9] |
| DMF | 1 mg/mL | Cayman Chemical[9] |
Note: The solubility in DMSO can vary. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under a chemical fume hood, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Consult the supplier's data sheet for recommended storage duration.[16]
-
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays (e.g., Patch Clamp)
-
Materials: this compound stock solution in DMSO, pre-warmed (37°C) aqueous buffer (e.g., external patch clamp solution, cell culture medium).
-
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable concentration of DMSO in your experiment (typically ≤ 0.1% to avoid solvent effects).
-
While vigorously vortexing or stirring the pre-warmed aqueous buffer, add the required volume of the this compound DMSO stock solution drop by drop.
-
Continue to mix the solution for another 1-2 minutes to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Mandatory Visualizations
IKs Channel Signaling Pathway
References
- 1. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restricting excessive cardiac action potential and QT prolongation: a vital role for IKs in human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological rescue of specific long QT variants of KCNQ1/KCNE1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in intravenous delivery of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Physiology, Cardiac Repolarization Dispersion and Reserve - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: JNJ-39393406 Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-39393406.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of JNJ-39393406?
A1: The solid form of JNJ-39393406 is stable when stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1]
Q2: What is the recommended solvent for dissolving JNJ-39393406?
A2: JNJ-39393406 is soluble in DMSO.[1]
Q3: How should I store stock solutions of JNJ-39393406?
A3: Stock solutions prepared in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]
Q4: What is the expected shelf life of JNJ-39393406?
A4: If stored properly in its solid form, JNJ-39393406 has a shelf life of over two years.[1] The stability of stock solutions will depend on the solvent, concentration, and storage conditions.
Troubleshooting Guide
Q: My experimental results are inconsistent. Could this be related to the stability of JNJ-39393406?
A: Inconsistent results can indeed be a sign of compound degradation. Consider the following:
-
Age of Stock Solution: How old is your stock solution? For optimal results, it is recommended to use freshly prepared solutions or solutions that have been stored appropriately at -20°C for no longer than a few months.
-
Freeze-Thaw Cycles: Have you subjected the stock solution to multiple freeze-thaw cycles? Repeated freezing and thawing can accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.
-
Storage Conditions: Was the compound or stock solution exposed to light or elevated temperatures for extended periods? Exposure to such conditions can lead to degradation.
Q: I observed precipitation in my JNJ-39393406 stock solution after thawing. What should I do?
A: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.
-
Warming and Vortexing: Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate.
-
Solvent Choice: Ensure you are using a suitable solvent, such as DMSO, at an appropriate concentration. If precipitation persists, you may need to prepare a fresh stock solution at a lower concentration.
Data Summary
Table 1: Recommended Storage Conditions for JNJ-39393406
| Form | Storage Temperature (Short-Term) | Storage Temperature (Long-Term) | Additional Notes |
| Solid Powder | 0 - 4°C (days to weeks) | -20°C (months to years) | Store in a dry, dark place. |
| Stock Solution (in DMSO) | 0 - 4°C (days to weeks) | -20°C (months) | Aliquot to avoid freeze-thaw cycles. |
Table 2: Shelf Life of JNJ-39393406
| Form | Recommended Storage Conditions | Shelf Life |
| Solid Powder | -20°C, dry and dark | > 2 years |
| Stock Solution | -20°C, aliquoted | 2 weeks (at 4°C) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of JNJ-39393406 in DMSO
Materials:
-
JNJ-39393406 (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Pipettes and sterile tips
Methodology:
-
Pre-weighing Preparation: Allow the vial of JNJ-39393406 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of JNJ-39393406 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4164 mg of JNJ-39393406 (Molecular Weight: 416.38 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the solution until the JNJ-39393406 is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.
Visualizations
References
troubleshooting JNJ 303 variability in electrophysiology recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in electrophysiology recordings when using the IKs inhibitor, JNJ-303.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-303 and what is its primary mechanism of action?
JNJ-303 is a potent and specific blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] Its primary mechanism of action is the inhibition of the Kv7.1/KCNE1 channel complex, which is responsible for the IKs current crucial for cardiac repolarization.[3][4]
Q2: What are the common sources of variability in electrophysiology experiments?
Variability in electrophysiology recordings can stem from several sources:
-
Biological Variability: Inherent differences in ion channel expression levels, cell density, and the overall health of the cell preparation.
-
Experimental Conditions: Fluctuations in temperature, pH, and osmolarity of recording solutions can significantly impact results.
-
Compound Handling: Issues with the solubility, stability, and accurate dilution of compounds like JNJ-303 are a major source of inconsistent data.
-
Technical Execution: Variations in patch clamp seal quality, series resistance, and microelectrode array (MEA) plate coatings can introduce artifacts and variability.
Q3: What is the recommended solvent and storage for JNJ-303?
JNJ-303 is soluble in DMSO (up to 88 mg/mL) but is insoluble in water and ethanol.[5] For stock solutions, it is recommended to store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][5] When stored as a powder, it is stable for up to 3 years at -20°C.[5]
Q4: Does JNJ-303 have off-target effects that could contribute to variability?
At concentrations around its IC50 for IKs (approximately 64 nM), JNJ-303 is considered highly specific. One study noted that at a concentration of 3.3 μM, JNJ-303 did not show significant effects on other cardiac channels.[1] However, at higher concentrations, the potential for off-target effects increases, which could introduce variability. It is crucial to perform concentration-response experiments to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected block of IKs current.
| Possible Cause | Troubleshooting Step |
| JNJ-303 Precipitation | Due to its poor aqueous solubility, JNJ-303 may precipitate out of the final recording solution. Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For the final working solution, perform a serial dilution, ensuring vigorous mixing at each step. Visually inspect the final solution for any signs of precipitation before use. The final DMSO concentration in the recording solution should be kept low (typically <0.1%) to avoid solvent effects. |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of JNJ-303. Recommendation: Aliquot stock solutions into single-use volumes and store at -80°C.[1][5] Use a fresh aliquot for each experiment. |
| Inaccurate Concentration | Errors in dilution calculations or pipetting can lead to inconsistent final concentrations. Recommendation: Calibrate pipettes regularly. Prepare a fresh dilution series for each experiment from a reliable stock solution. |
| Low IKs Expression | The cell type or expression system being used may have low endogenous levels of IKs channels. Recommendation: Confirm the expression of Kv7.1/KCNE1 channels in your model system. Consider using a cell line with stable, high-level expression of these channels for initial validation experiments. |
Issue 2: High variability between cells or recordings.
| Possible Cause | Troubleshooting Step |
| Inconsistent Seal Quality (Patch Clamp) | A poor gigaohm seal can lead to a noisy baseline and inaccurate current measurements. Recommendation: Ensure the pipette tip is clean and fire-polished. Approach the cell with positive pressure and form the seal gently with light suction.[6] |
| Variable Series Resistance (Patch Clamp) | Uncompensated or fluctuating series resistance can distort the recorded current. Recommendation: Monitor and compensate for series resistance throughout the recording. Discard recordings where the series resistance changes significantly. |
| Inconsistent Cell Health | Unhealthy cells will exhibit variable electrophysiological properties. Recommendation: Ensure proper cell culture conditions and use cells from a consistent passage number. Visually inspect cells for healthy morphology before recording. |
| Temperature Fluctuations | Ion channel kinetics are highly sensitive to temperature. Recommendation: Use a temperature-controlled recording chamber and allow the preparation to equilibrate to the target temperature before recording. |
| MEA Plate Inconsistencies | Variations in the coating and cell plating density on MEA plates can lead to variability. Recommendation: Use a consistent coating protocol for all MEA plates.[7] Ensure a uniform cell monolayer is seeded across all wells.[7] |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 for IKs Block | 64 nM | Voltage-clamped Kv7.1/KCNE1 channels | [1][5] |
| Effective Concentration (in vivo) | 0.63 mg/kg (i.v.) | Anesthetized dogs | [8][9] |
| Concentration with No Significant Off-Target Effects | 3.3 µM | Not specified | [1] |
Experimental Protocols
Key Methodologies: Whole-Cell Patch Clamp
-
Solution Preparation:
-
External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be bubbled with 95% O2/5% CO2.
-
Internal Solution: A common composition includes (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.
-
JNJ-303 Stock Solution: Prepare a 10 mM stock in 100% DMSO.
-
JNJ-303 Working Solution: Perform serial dilutions from the stock solution into the external solution to achieve the desired final concentration. Ensure the final DMSO concentration is minimal (<0.1%).
-
-
Recording Procedure:
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and apply positive pressure.
-
Approach the target cell and form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with further brief suction to achieve the whole-cell configuration.
-
Begin recording baseline IKs currents using a suitable voltage protocol (e.g., depolarizing steps to activate the channels).
-
Perfuse the recording chamber with the JNJ-303 working solution and record the blocked IKs current.
-
Key Methodologies: Microelectrode Array (MEA)
-
Plate Preparation:
-
Recording and Drug Application:
-
Place the MEA plate in the recording system and allow it to equilibrate to 37°C and 5% CO2.[7]
-
Record baseline electrical activity (extracellular field potentials).
-
Prepare JNJ-303 dilutions in the cell culture medium.
-
Add the JNJ-303 solution to the wells and record the resulting changes in field potential duration and other parameters.
-
Visualizations
Caption: Mechanism of action of JNJ-303 on the IKs channel.
Caption: A logical workflow for troubleshooting JNJ-303 variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockers of the slowly delayed rectifier potassium IKs channel: potential antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. blackwellpublishing.com [blackwellpublishing.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 7. High-Throughput Analysis of Drug Safety Responses in Induced Pluripotent Stem Cell-Derived Cardiomyocytes Using Multielectrode Array - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating JNJ P2X7 Antagonist-Induced Cytotoxicity
Disclaimer: Initial searches for "JNJ 303" did not yield a specific compound. Based on available scientific literature, this guide focuses on well-characterized P2X7 receptor antagonists from Janssen Pharmaceuticals, such as JNJ-47965567 and JNJ-55308942 , which are likely the compounds of interest. The principles and methodologies discussed are broadly applicable to investigating the cytotoxicity of selective P2X7 antagonists.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with JNJ's P2X7 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of JNJ P2X7 antagonist-induced cytotoxicity?
In specific contexts, particularly in cancer cell lines, antagonism of the P2X7 receptor can lead to cytotoxicity. The P2X7 receptor, an ATP-gated ion channel, is often overexpressed in cancer cells and can play a role in promoting tumor growth and proliferation.[1][2][3] Its inhibition can disrupt these pro-survival signals.
Key cytotoxic mechanisms include:
-
Suppression of Glycolysis: P2X7 receptor inhibition can reduce the expression of key glycolytic enzymes like hexokinase 2 (HK2), leading to decreased metabolic activity and cell death in cancer cells that rely on aerobic glycolysis (the Warburg effect).
-
Inhibition of AKT Signaling: The PI3K/Akt pathway is a critical cell survival signaling cascade. P2X7 receptor antagonists have been shown to inhibit AKT activation, which can trigger apoptosis.
-
Induction of Apoptosis: Cytotoxicity is often mediated through the induction of programmed cell death (apoptosis). This can occur through both caspase-dependent and caspase-independent pathways.[4][5]
Q2: What are the key signaling pathways involved in P2X7-mediated cytotoxicity?
The cytotoxic effects of P2X7 receptor antagonists are primarily linked to the disruption of pro-survival pathways that are active in certain cell types, especially cancer cells. The main pathways implicated are the PI3K/Akt and downstream apoptosis signaling cascades.
Q3: How can I accurately measure cytotoxicity in my experiments?
It is crucial to use multiple assays to distinguish between a reduction in cell viability due to metabolic suppression and direct cytotoxicity (cell death).[6]
-
Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is often proportional to the number of viable cells. However, compounds that interfere with mitochondrial function can give a false positive for cytotoxicity.[6]
-
Cytotoxicity Assays (e.g., LDH Release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of cell death.
-
Apoptosis Assays: To confirm the mechanism of cell death, you can use assays that measure markers of apoptosis, such as:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.[2]
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Q4: What are some general strategies to mitigate unwanted cytotoxicity, especially in non-cancerous cell lines?
If cytotoxicity is an undesired off-target effect in your experimental model, consider the following strategies:
-
Optimize Compound Concentration: Determine the lowest effective concentration that achieves the desired on-target effect (e.g., inhibition of IL-1β release) without causing significant cell death.
-
Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may be protective.[7][8]
-
Maintain Optimal Cell Culture Conditions: Ensure cells are healthy and not under stress from factors like high confluency, nutrient deprivation, or contamination, as this can increase their susceptibility to drug-induced toxicity.[7]
-
Serum Concentration: The presence of serum proteins can affect the free concentration and bioavailability of the compound. Consider if altering the serum percentage in your culture medium is appropriate for your experiment.
-
Select a Different Cell Line: If a particular cell line is overly sensitive, consider using an alternative that may be more robust but still expresses the P2X7 receptor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density, pipetting errors, or compound precipitation. | Ensure uniform cell seeding. Check for compound precipitation in the media; consider using a different solvent or sonication. Standardize all incubation times.[8] |
| High cytotoxicity observed in non-cancerous/control cell lines. | The compound concentration is too high. The cell line is particularly sensitive. The cytotoxic mechanism is independent of the cancer-specific pathways. | Perform a dose-response curve to find a non-toxic concentration range. If oxidative stress is a suspected mechanism, co-administer protective agents like N-acetylcysteine (NAC).[8] |
| Expected cytotoxicity is not observed in a cancer cell line. | The cell line may be resistant (e.g., mutations in the P2X7R pathway, overexpression of drug efflux pumps). The compound may have degraded. | Verify the expression and functionality of the P2X7 receptor in your cell line. Confirm the integrity of your compound stock. Test a fresh aliquot of the compound.[8] |
Quantitative Data Summary
The following tables summarize the reported potency of JNJ P2X7 antagonists in various experimental systems. IC50 is the half-maximal inhibitory concentration, while pIC50 is the negative logarithm of the IC50.
Table 1: Potency of JNJ-47965567
| System/Cell Line | Assay Type | Value | Reference |
| Human P2X7 Receptor | Functional Assay | pIC50: 8.3 | [9] |
| Mouse P2X7 Receptor | Functional Assay | pIC50: 7.5 | [9] |
| Rat P2X7 Receptor | Functional Assay | pIC50: 7.2 | [9] |
| Human Whole Blood | IL-1β Release | pIC50: 6.7 ± 0.07 | [10][11] |
| Human Monocytes | IL-1β Release | pIC50: 7.5 ± 0.07 | [10][11] |
| Rat Microglia | IL-1β Release | pIC50: 7.1 ± 0.1 | [10][11] |
| J774 Macrophages (murine) | Ethidium+ Uptake | IC50: 54 ± 24 nM | [12] |
Table 2: Potency of JNJ-55308942
| System/Cell Line | Assay Type | Value | Reference |
| Human P2X7 Receptor | Functional Assay | IC50: 10 nM | [13] |
| Human P2X7 Receptor | Binding Assay | Ki: 7.1 nM | [13] |
| Rat P2X7 Receptor | Functional Assay | IC50: 15 nM | [13] |
| Rat P2X7 Receptor | Binding Assay | Ki: 2.9 nM | [13] |
Experimental Protocols & Workflow
General Experimental Workflow
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the JNJ P2X7 antagonist. Replace the old medium with medium containing the different compound concentrations. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT reagent in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
-
Experimental Setup: Follow steps 1 and 2 from the MTT protocol. In addition, prepare control wells for maximum LDH release (by treating cells with a lysis buffer provided with the assay kit) and background (medium only).
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release.
References
- 1. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 10. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
JNJ 303 Dose-Response Curve Analysis: Technical Support Center
Disclaimer: Information regarding a specific compound designated "JNJ 303" is not publicly available. This guide provides general troubleshooting advice for dose-response curve analysis applicable to a wide range of experimental compounds. The principles and methodologies discussed are common in pharmacological and drug development research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during dose-response curve analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My dose-response curve does not have a classic sigmoidal shape.
Question: I've performed my experiment, but the resulting dose-response curve is non-sigmoidal (e.g., U-shaped, bell-shaped, or irregular). What could be the cause?
Answer: Non-sigmoidal dose-response curves can arise from several factors. Here are some potential causes and troubleshooting steps:
-
Compound Solubility Issues: At high concentrations, your compound may be precipitating out of solution, leading to a decrease in the observed effect.
-
Troubleshooting:
-
Visually inspect your stock solutions and final assay wells for any signs of precipitation.
-
Consult solubility data for your compound and ensure you are working within its solubility limits.
-
Consider using a different solvent or a lower concentration range.
-
-
-
Cell Viability/Toxicity: High concentrations of the compound might be causing cytotoxicity, even if you are measuring a non-toxic endpoint. This can lead to a drop-off in the response at the higher end of your dose range.
-
Troubleshooting:
-
Perform a separate cytotoxicity assay (e.g., MTS, CellTiter-Glo) in parallel with your primary assay to assess cell health at each concentration.
-
If toxicity is observed, narrow your dose-response range to non-toxic concentrations.
-
-
-
Complex Biological Mechanisms: The compound may have multiple targets or engage in complex signaling pathways that produce a non-monotonic response. For example, some compounds can act as agonists at low concentrations and antagonists at high concentrations.
-
Troubleshooting:
-
Review the literature for known off-target effects or complex pharmacology of your compound or similar chemical classes.
-
Consider more advanced curve-fitting models that can accommodate non-sigmoidal shapes.
-
-
Issue 2: My data points have high variability, leading to a poor curve fit.
Question: There is significant scatter in my data points, and the curve-fitting software is giving me a low R-squared value. How can I improve the quality of my data?
Answer: High variability can obscure the true dose-response relationship. The following table outlines common sources of variability and how to address them.
| Source of Variability | Troubleshooting Steps |
| Pipetting Errors | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipetting technique across all plates and replicates. |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette or automated cell seeder for better consistency.- Avoid edge effects by not using the outer wells of the plate or by filling them with media. |
| Reagent Instability | - Prepare fresh reagents for each experiment.- Store stock solutions appropriately (e.g., protected from light, at the correct temperature).- Perform quality control on reagents before use. |
| Assay Timing | - Be consistent with incubation times for all plates.- Use a multichannel pipette or automated liquid handler to add reagents quickly and consistently. |
Issue 3: The top and bottom plateaus of my curve are not well-defined.
Question: My dose-response curve doesn't seem to reach a maximum or minimum effect, making it difficult to determine the EC50/IC50. What should I do?
Answer: Poorly defined plateaus are a common issue. Here’s how to troubleshoot this problem:
-
Expand Your Concentration Range: You may not be testing a wide enough range of concentrations to capture the full sigmoidal curve.
-
Experimental Protocol:
-
Initial Range Finding: Start with a broad range of concentrations (e.g., 7-log dilution series from 10 mM to 1 nM).
-
Refined Titration: Based on the initial results, perform a narrower, more focused titration around the expected EC50/IC50 with more data points in the sloped portion of the curve.
-
-
-
Constrain the Model: If it is biologically reasonable to assume that the response will eventually reach 0% or 100% of the control, you can constrain the top or bottom of the curve during data analysis.[1]
-
Data Analysis Tip: In your curve-fitting software (e.g., GraphPad Prism), you can set constraints for the "Top" and "Bottom" parameters. For example, for an inhibition curve, you might constrain the "Top" to 100 and the "Bottom" to 0.[1]
-
Experimental Protocols & Methodologies
Standard Dose-Response Experiment Workflow
A well-designed dose-response experiment is crucial for obtaining reliable data.
Data Presentation
Troubleshooting Common Dose-Response Curve Fitting Errors
When analyzing your data, you may encounter several common fitting errors. The table below summarizes these issues and potential solutions.[2][3]
| Fitting Issue | Description | Recommended Action |
| Non-parallel Curves | When comparing multiple compounds, the slopes of the curves are significantly different. | Use absolute EC50/IC50 values for comparison instead of relative values.[2][3] |
| Negative Lower Asymptote | The curve fit predicts a negative response, which is biologically meaningless in most assays. | Reduce the model to a three-parameter fit or use a different model that constrains the lower asymptote to zero or a positive value.[2][3] |
| Asymmetrical Curve | The standard four-parameter logistic model assumes symmetry, but the data may not be symmetrical. | Use a five-parameter logistic model which can account for asymmetry.[1] |
| Outliers | One or more data points deviate significantly from the rest of the curve. | Investigate the cause of the outlier (e.g., pipetting error). Consider using robust non-linear regression methods that are less sensitive to outliers. |
Signaling Pathways & Logical Relationships
Logical Flow for Troubleshooting Atypical Dose-Response Curves
This diagram illustrates a logical workflow for diagnosing and addressing issues with atypical dose-response curves.
References
addressing JNJ 303 reverse use dependence effects
Special Advisory: Clarification on JNJ-3989 and Reverse Use Dependence
Initial Query: Addressing JNJ 303 reverse use dependence effects.
Clarification: Our records indicate no therapeutic agent designated "this compound." We believe this may be a typographical error and that the query is likely referring to JNJ-3989 (also known as JNJ-73763989), an investigational siRNA therapeutic for the treatment of chronic hepatitis B.
Furthermore, the phenomenon of "reverse use dependence" is characteristic of certain ion channel blockers, particularly Class III antiarrhythmic drugs. It describes a situation where the drug's blocking effect on the ion channel decreases as the frequency of channel opening increases.
JNJ-3989 is a small interfering RNA (siRNA) and does not exert its therapeutic effect by blocking ion channels. Its mechanism of action is to specifically degrade hepatitis B virus (HBV) RNA transcripts, thereby reducing the production of viral proteins. Consequently, the concept of reverse use dependence is not applicable to JNJ-3989.
This technical support center provides comprehensive guidance for researchers and drug development professionals working with the siRNA therapeutic, JNJ-3989.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments with JNJ-3989.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-3989?
A1: JNJ-3989 is a small interfering RNA (siRNA) therapeutic. It is designed to target and degrade all messenger RNA (mRNA) transcripts of the hepatitis B virus (HBV).[1][2][3] By doing so, it inhibits the production of all HBV proteins, including the hepatitis B surface antigen (HBsAg).[2] This mechanism is part of the RNA interference (RNAi) pathway, a natural cellular process for regulating gene expression.[4][5][6]
Q2: What is the primary therapeutic goal of JNJ-3989?
Q3: What are potential off-target effects of siRNA therapeutics like JNJ-3989, and how can they be mitigated?
A3: Off-target effects occur when an siRNA unintentionally silences genes other than the intended target.[9][10][11][12] This is often due to partial sequence complementarity, particularly in the "seed region" of the siRNA.[10][13] To mitigate these effects, researchers can:
-
Use the lowest effective concentration: This can significantly reduce off-target binding.[13]
-
Employ multiple siRNAs: Using a pool of siRNAs targeting different regions of the same mRNA can reduce the effective concentration of any single siRNA, thereby minimizing off-target effects.[10]
-
Perform thorough bioinformatic analysis: Ensure the siRNA sequence has minimal homology to other genes in the target organism.
-
Validate findings with rescue experiments: Re-introducing a form of the target gene that is resistant to the siRNA should reverse the observed phenotype.
Troubleshooting Guides
Issue 1: Suboptimal Knockdown of HBV RNA or HBsAg
Q: My in vitro experiment is showing less than the expected reduction in HBV RNA or HBsAg levels after transfection with JNJ-3989. What are the possible causes and troubleshooting steps?
A:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Inefficient Transfection | 1. Optimize the transfection protocol for your specific cell line. This includes the choice of transfection reagent, siRNA concentration, and cell density at the time of transfection.[14][15] 2. Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify transfection efficiency.[16][17] 3. For difficult-to-transfect cells, consider alternative delivery methods. |
| Incorrect siRNA Concentration | 1. Perform a dose-response experiment to determine the optimal concentration of JNJ-3989 for your experimental system.[17] |
| Timing of Analysis | 1. The peak knockdown effect can vary depending on the cell type and the stability of the target mRNA and protein. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal time point for analysis.[18] |
| Degraded siRNA | 1. Ensure proper storage of JNJ-3989 according to the manufacturer's instructions. 2. Avoid repeated freeze-thaw cycles. |
Issue 2: Unexpected Cellular Toxicity or Phenotypes
Q: I am observing significant cell death or unexpected phenotypic changes in my cell cultures after treatment with JNJ-3989. How can I determine if this is an off-target effect?
A:
| Troubleshooting Step | Rationale |
|---|---|
| 1. Rule out Transfection Reagent Toxicity | Run a control with the transfection reagent alone (no siRNA) to assess its contribution to cytotoxicity.[14] |
| 2. Use a Scrambled Negative Control | Transfect cells with a non-targeting siRNA that has a scrambled sequence but similar GC content to JNJ-3989. This helps to distinguish sequence-specific off-target effects from the general effects of introducing an siRNA.[17] |
| 3. Perform a Dose-Response Analysis | Off-target effects are often concentration-dependent. Determine if the toxicity is reduced at lower, yet still effective, concentrations of JNJ-3989.[13] |
| 4. Use Multiple siRNAs | If the same phenotype is observed with two or more different siRNAs targeting the same HBV transcript, it is more likely to be an on-target effect.[20] |
| 5. Conduct Rescue Experiments | Introduce a version of the presumed off-target gene that is resistant to the siRNA. If this reverses the toxic phenotype, it confirms an off-target effect.[20] |
Data Presentation
Table 1: Efficacy of JNJ-3989 in Combination with Nucleos(t)ide Analogues (NA) in the REEF-1 Study
| Treatment Group (at Week 48) | Proportion of Patients Meeting NA-Stopping Criteria |
| JNJ-3989 40 mg + NA | 5% |
| JNJ-3989 100 mg + NA | 16% |
| JNJ-3989 200 mg + NA | 19% |
| JNJ-3989 200 mg + Bersacapavir + NA | 9% |
| Placebo + NA | 2% |
| NA-stopping criteria: Alanine aminotransferase <3 × upper limit of normal, HBV DNA below the lower limit of quantitation, HBeAg negative, and HBsAg <10 IU/mL.[3] |
Table 2: HBsAg Reduction in Clinical Trials
| Study | JNJ-3989 Dose | Mean HBsAg Reduction from Baseline |
| Phase 2a | 100 mg - 400 mg | Similar reductions across these doses |
| Phase 2a | 25 mg and 50 mg | Smaller reductions compared to higher doses |
| REEF-1 (Phase 2b) | 200 mg + NA | 75% of patients achieved HBsAg <100 IU/mL at 48 weeks |
| *Data from various clinical trials.[21][22] |
Experimental Protocols
Protocol 1: Quantification of HBV mRNA Knockdown using qRT-PCR
-
Cell Culture and Transfection:
-
Plate your target cells (e.g., HepG2.2.15) at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect cells with the desired concentration of JNJ-3989 using a validated transfection reagent. Include a non-targeting (scrambled) siRNA as a negative control and a positive control siRNA targeting a housekeeping gene.
-
-
RNA Isolation:
-
At the desired time point(s) post-transfection (e.g., 48 hours), lyse the cells and isolate total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the HBV target gene, and a fluorescent dye (e.g., SYBR Green) or a specific probe.
-
Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both JNJ-3989-treated and control samples.
-
Protocol 2: Assessment of HBsAg Protein Knockdown by Western Blot
-
Cell Lysis and Protein Quantification:
-
At the selected time point(s) post-transfection, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Quantify the total protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HBsAg overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin, GAPDH).
-
Quantify the band intensities using densitometry software.[24]
-
Mandatory Visualizations
Caption: Mechanism of action of JNJ-3989 via the RNAi pathway.
Caption: General experimental workflow for validating JNJ-3989 efficacy.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Short interfering RNA JNJ-3989 combination therapy [natap.org]
- 3. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (bersacapavir) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. RNA interference - Wikipedia [en.wikipedia.org]
- 7. Arrowhead and Collaborator Janssen Present Phase 2 Clinical Data on Investigational Hepatitis B Therapeutic JNJ-3989 at The Digital Liver Congress | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 11. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 12. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 14. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 17. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 20. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. eatg.org [eatg.org]
- 22. Advanced siRNA delivery in combating hepatitis B virus: mechanistic insights and recent updates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]
- 24. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cardiac Repolarization Effects of JNJ-388718303 and E-4031
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of two important research compounds, JNJ-388718303 (JNJ 303) and E-4031, on cardiac repolarization. The information presented is intended to assist researchers in selecting the appropriate tool for their studies of cardiac ion channels and action potential dynamics.
Introduction
Cardiac repolarization is a complex process primarily governed by the activity of various potassium ion channels. Dysregulation of these channels can lead to cardiac arrhythmias. JNJ-388718303 and E-4031 are valuable pharmacological tools used to investigate the roles of specific potassium currents in cardiac electrophysiology. JNJ-388718303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), while E-4031 is a well-characterized and highly selective blocker of the rapid delayed rectifier potassium current (IKr), which is encoded by the hERG gene. Understanding the distinct effects of these two compounds is crucial for dissecting the contributions of IKs and IKr to the cardiac action potential.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the key quantitative data regarding the effects of JNJ-388718303 and E-4031 on cardiac ion channels and action potential duration.
| Compound | Target Ion Channel | IC50 | Species/Cell Type | Reference |
| JNJ-388718303 (this compound) | IKs (KCNQ1/KCNE1) | 36 nM | Not Specified | |
| E-4031 | IKr (hERG) | ~10 - 350 nM | Human (HEK293 cells), Guinea Pig |
Table 1: Comparative Inhibitory Potency. This table highlights the specific ion channel targets and the half-maximal inhibitory concentrations (IC50) of this compound and E-4031.
| Compound | Concentration | Effect on Action Potential Duration (APD) | Experimental Model | Conditions | Reference |
| JNJ-388718303 (this compound) | Not specified | No significant effect at baseline | Human ventricular slices | Baseline | |
| Not specified | Significant prolongation | Human ventricular slices | With β-adrenergic stimulation (Isoprenaline) | ||
| E-4031 | 1 µM | Significant prolongation | Guinea pig ventricular myocytes | Baseline | |
| 1 µM | Prolongation | Rabbit ventricular myocytes | Baseline | ||
| 100 nM | Prolongation | Human iPSC-derived cardiomyocytes | Baseline |
Table 2: Effects on Cardiac Action Potential Duration. This table summarizes the observed effects of each compound on the duration of the cardiac action potential under different experimental conditions.
Experimental Methodologies
The data presented in this guide were primarily generated using two key experimental techniques: whole-cell patch clamp electrophysiology and optical mapping.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for studying the function of ion channels in isolated cardiomyocytes or heterologous expression systems.
Objective: To measure the ionic currents flowing across the cell membrane and to assess the effect of pharmacological agents on these currents.
General Protocol:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., human, guinea pig, rabbit ventricles) or cultured (e.g., human induced pluripotent stem cell-derived cardiomyocytes, HEK293 cells expressing the target ion channel).
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution mimicking the ionic composition of the cell's interior.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a constant level by the patch-clamp amplifier. A series of voltage steps are applied to elicit the ionic current of interest (e.g., IKs or IKr).
-
Drug Application: The compound of interest (this compound or E-4031) is applied to the extracellular solution at various concentrations to determine its effect on the target current.
-
Data Analysis: The recorded currents are analyzed to determine parameters such as current density and the concentration-response relationship to calculate the IC50 value.
Cross-Species Comparison of JNJ-303 Effects on QT Interval: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of JNJ-303, a potent IKs potassium channel blocker, on the QT interval across various species. The information is compiled from preclinical and in vitro studies to support cardiovascular safety assessments.
JNJ-303 is a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs), which plays a crucial role in the repolarization phase of the cardiac action potential.[1][2] Inhibition of this channel can lead to a prolongation of the QT interval on an electrocardiogram (ECG), a biomarker associated with an increased risk of developing Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia.[1][2] Understanding the cross-species differences in the QT-prolonging effects of JNJ-303 is critical for translating preclinical safety data to potential human risk.
Quantitative Data Summary
The following table summarizes the quantitative effects of JNJ-303 on the QT interval and related parameters across different species and experimental models.
| Species/Model | JNJ-303 Concentration/Dose | Key Findings | Reference |
| Dog (Chronic AV Block Model) | 0.63 mg/kg IV over 10 min | QTc interval prolonged from 477 ± 53 ms (B15284909) to 565 ± 14 ms. | [3] |
| Pig (Ventricular Myocardial Slices) | 0.3 µM (in the presence of 10 µM sotalol) | Significantly prolonged contraction duration and effective refractory period (ERP). Induced arrhythmic extrabeats. | [4] |
| Human (Ventricular Myocytes - in vitro) | Not specified | Did not increase action potential duration (APD) alone, but significantly increased APD in the presence of isoprenaline. | [5] |
| Murine (Atrial and Ventricular Myocytes - in vitro) | 70 nM, 1 µM | Induced a decrease in the L-type calcium current (ICaL), more pronounced in atrial than ventricular cells. | [2] |
| In Vitro (Cell-free assay) | IC50 = 64 nM | Potent blockade of the IKs channel (encoded by KCNQ1/KCNE1). | [1][2] |
| In Vitro (Cardiac Ion Channel Panel) | 3.3 µM | No significant effects on INa, ICa, Ito, and IKr currents, with IC50 values of 3.3, >10, 11.1, and 12.6 μM, respectively, indicating selectivity for IKs. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Canine Chronic Atrioventricular (AV) Block Model
-
Animal Model: Dofetilide-inducible chronic AV block (CAVB) dogs were used to assess the proarrhythmic potential of JNJ-303.[3]
-
Drug Administration: JNJ-303 was administered intravenously at a dose of 0.63 mg/kg over 10 minutes.[3]
-
ECG Monitoring: Continuous ECG recordings were performed to measure the heart rate-corrected QT interval (QTc).[6]
-
Data Analysis: The QTc interval was measured before and after JNJ-303 administration to determine the extent of prolongation.[3]
Porcine Ventricular Myocardial Slices
-
Tissue Preparation: Viable myocardial slices were prepared from pig ventricles.
-
Experimental Setup: Slices were electrically stimulated, and twitch contractions were recorded.
-
Drug Application: Slices were first treated with d-sotalol, a hERG and β-adrenergic receptor blocker, followed by the addition of JNJ-303 at various concentrations.[4]
-
Measurements: Contraction duration and effective refractory period (ERP) were measured to assess the drug's effect on myocardial repolarization.[4]
In Vitro Electrophysiology in Human and Murine Cardiomyocytes
-
Cell Preparation: Isolated ventricular myocytes from human hearts and atrial and ventricular myocytes from mice were used.[2][5]
-
Electrophysiological Recordings: Whole-cell patch-clamp techniques were employed to record action potentials and specific ion channel currents (e.g., ICaL).[2]
-
Drug Application: JNJ-303 was applied to the cells at various concentrations. In the human cardiomyocyte study, the effect of JNJ-303 was also assessed in the presence of the β-adrenergic agonist isoprenaline.[2][5]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of JNJ-303-induced QT prolongation.
Caption: Experimental workflow for assessing JNJ-303's cardiac effects.
References
- 1. JNJ 303 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
Comparative Efficacy of Antiarrhythmic Agents in Preclinical Atrial Fibrillation Models: A Review of Established Compounds and the Context for Novel Atrial-Selective Agents
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy of novel antiarrhythmic drugs in the context of established therapies is crucial. This guide provides a comparative overview of the efficacy of several antiarrhythmic agents in animal models of atrial fibrillation (AF). Due to the limited publicly available data on the specific investigational compound JNJ-303 in atrial fibrillation models, this guide will focus on the efficacy of well-characterized drugs—amiodarone (B1667116), flecainide (B1672765), and vernakalant (B1244702)—and discuss the potential role of atrial-selective potassium channel blockers, a class to which a compound like JNJ-303 may belong.
Introduction to Antiarrhythmic Drug Evaluation in Atrial Fibrillation Models
Preclinical animal models of atrial fibrillation are essential for evaluating the efficacy and safety of new antiarrhythmic drugs. These models allow for the investigation of a drug's ability to terminate ongoing AF, prevent its induction, and elucidate its electrophysiological mechanism of action. Common endpoints in these studies include the rate of conversion to sinus rhythm, the time to conversion, and changes in electrophysiological parameters such as the atrial effective refractory period (AERP) and conduction velocity.
Comparative Efficacy of Selected Antiarrhythmics
The following sections summarize the available preclinical data for amiodarone, flecainide, and vernakalant in various animal models of atrial fibrillation.
Amiodarone
Amiodarone is a multi-ion channel blocker with a broad spectrum of antiarrhythmic activity. Its effects are complex, involving the blockade of potassium, sodium, and calcium channels, as well as non-competitive adrenergic inhibition.
In a canine model of persistent atrial fibrillation induced by rapid atrial pacing, oral amiodarone (30 mg/kg/day) was shown to reverse both electrical and structural remodeling associated with chronic AF.[1] This included the normalization of the shortened atrial monophasic action potential duration and the prevention of interstitial fibrosis.[1] In this model, sustained AF could not be induced in the amiodarone-treated group.[1] Another study in a porcine model of acutely induced AF and atrial flutter demonstrated that amiodarone prolonged the effective refractory period and reduced the rate of the arrhythmia.[2]
Flecainide
Flecainide is a Class Ic antiarrhythmic agent that primarily blocks fast-inward sodium channels, leading to a slowing of conduction velocity.
In a horse model of induced atrial fibrillation, a 2 mg/kg intravenous infusion of flecainide resulted in the restoration of sinus rhythm in all treated animals.[3][4][5] The average time to cardioversion after the start of the infusion was 4.3 ± 2.5 minutes.[3] Flecainide also caused a significant decrease in the atrial fibrillatory rate (AFR), a measure of the complexity and speed of the fibrillation waves.[3][4][6] Specifically, in horses with induced AF, flecainide decreased the AFR from a baseline of 295 ± 52 fibrillations per minute (fpm).[3][4][6] In canine models, flecainide has been shown to terminate AF by increasing the atrial effective refractory period and the wavelength of the re-entrant circuits in a tachycardia-dependent manner.[7]
Vernakalant
Vernakalant is a relatively atrial-selective antiarrhythmic drug that blocks multiple ion channels, including the ultra-rapidly activating potassium current (IKur) and the acetylcholine-activated potassium current (IKACh), both of which are predominantly expressed in the atria.[8] It also exhibits frequency-dependent blockade of sodium channels.
In animal models, vernakalant has been shown to selectively prolong the atrial refractory period without significantly affecting ventricular refractoriness.[8] In a study on anesthetized pigs, vernakalant significantly increased the AERP compared to a vehicle control (34 ± 8 msec vs. 9 ± 7 msec, respectively) with no significant effect on the ventricular effective refractory period.[9] This atrial-selective action is a key characteristic that is thought to contribute to its favorable safety profile regarding ventricular proarrhythmia.[8][9] In conscious beagle dogs, intravenous vernakalant produced a dose-dependent and selective slowing of atrial conduction (increased P-wave duration) with no effect on ventricular conduction (QRS duration).[10]
Quantitative Data Summary
Table 1: Efficacy of Antiarrhythmic Drugs in Preclinical Atrial Fibrillation Models
| Drug | Animal Model | Dosing | Key Efficacy Endpoints | Reference |
| Amiodarone | Canine (rapid pacing-induced persistent AF) | 30 mg/kg/day (oral) | Reversed electrical and structural remodeling; prevented sustained AF induction. | [1] |
| Porcine (acutely induced AF/flutter) | N/A | Prolonged ERP; reduced arrhythmia rate. | [2] | |
| Flecainide | Equine (pace-induced AF) | 2 mg/kg (IV) | 100% conversion to sinus rhythm; Time to conversion: 4.3 ± 2.5 min; Decreased Atrial Fibrillatory Rate. | [3][4][5][6] |
| Canine | N/A | Increased AERP and wavelength of re-entrant circuits. | [7] | |
| Vernakalant | Porcine | N/A | Increased AERP by 34 ± 8 msec (vs. 9 ± 7 msec for vehicle). | [9] |
| Beagle Dog | 5, 10, and 20 mg/kg (IV) | Dose-dependent increase in P-wave duration; no effect on QRS duration. | [10] |
Note: Direct comparative studies of these drugs in the same animal model are limited, and experimental conditions may vary.
Experimental Protocols
Canine Model of Persistent Atrial Fibrillation (Amiodarone Study)
-
Animals: Mongrel dogs.
-
AF Induction: After atrioventricular node ablation, the right atrium was paced at 540 beats/min for 6 weeks, followed by 4 weeks of pacing at 400 beats/min.
-
Drug Administration: Amiodarone (30 mg/kg/day) or vehicle was administered orally during the 4-week period of 400 bpm pacing.
-
Efficacy Evaluation: Electrophysiological studies were performed to measure monophasic action potential duration, conduction velocity, and inducibility of sustained AF. Histological analysis was conducted to assess interstitial fibrosis.[1]
Equine Model of Induced Atrial Fibrillation (Flecainide Study)
-
Animals: Horses with pace-induced AF.
-
AF Induction: Atrial fibrillation was induced by programmed electrical stimulation.
-
Drug Administration: Flecainide (2 mg/kg) was administered as an intravenous infusion. A control group received saline.
-
Efficacy Evaluation: Surface ECGs were continuously recorded to determine the time to conversion to sinus rhythm and to calculate the atrial fibrillatory rate (AFR) using spatiotemporal cancellation of QRST complexes.[3][4][5][6]
The Context for Atrial-Selective Potassium Channel Blockers like JNJ-303
While specific data for JNJ-303 in AF models is not publicly available, it has been described as an inhibitor of the slowly activating delayed rectifier potassium current (IKs). Another important class of atrial-selective agents targets the ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the KCNA5 gene, which is expressed at significantly higher levels in the atria than in the ventricles.
The therapeutic rationale for IKur inhibition is to prolong the atrial action potential duration and, consequently, the effective refractory period, thereby making the atria less susceptible to the re-entrant wavelets that sustain AF. However, studies on IKur blockers have yielded mixed results. While some compounds have demonstrated the ability to terminate AF in animal models, others have shown limited efficacy or even proarrhythmic potential, particularly in the absence of underlying atrial remodeling.[5] This suggests that the efficacy of IKur blockade may be dependent on the specific pathological state of the atrial tissue.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating antiarrhythmic drugs and the signaling pathways affected by the discussed drug classes.
Caption: A generalized experimental workflow for the preclinical evaluation of antiarrhythmic drugs in atrial fibrillation models.
Caption: Simplified signaling pathways illustrating the ion channel targets of different classes of antiarrhythmic drugs in atrial cardiomyocytes.
Conclusion
The preclinical evaluation of antiarrhythmic drugs in animal models of atrial fibrillation provides critical insights into their potential efficacy and mechanisms of action. While established drugs like amiodarone and flecainide have demonstrated efficacy through multi-channel or sodium channel blockade, respectively, newer agents like vernakalant offer the advantage of atrial selectivity. The development of compounds targeting atrial-specific potassium channels, such as IKur and IKs, represents a promising therapeutic strategy, although further research is needed to fully understand their efficacy and safety profiles. The lack of publicly available data on JNJ-303 highlights the challenges in tracking the development of specific investigational drugs and underscores the importance of data transparency in facilitating scientific progress.
References
- 1. medscape.com [medscape.com]
- 2. Atrial fibrillation [jnj.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vernakalant - Wikipedia [en.wikipedia.org]
- 5. Atrial antifibrillatory effects of structurally distinct IKur blockers 3-[(dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one and 2-phenyl-1,1-dipyridin-3-yl-2-pyrrolidin-1-yl-ethanol in dogs with underlying heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Can inhibition of IKur promote atrial fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 9. Atrial-selective sodium channel block as a novel strategy for the management of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
JNJ-303: Unparalleled Specificity for the Heteromeric Kv7.1-KCNE1 Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-303 and other notable inhibitors of the heteromeric Kv7.1-KCNE1 potassium channel complex. The Kv7.1-KCNE1 channel, responsible for the slowly activating delayed rectifier potassium current (IKs), is a critical component in the repolarization of the cardiac action potential.[1] Its dysfunction is implicated in cardiac arrhythmias, making it a key target for therapeutic intervention. JNJ-303 has emerged as a highly potent and selective inhibitor of this complex, and this guide will delve into the experimental data that underscores its specificity.
Performance Comparison of Kv7.1-KCNE1 Inhibitors
The following table summarizes the inhibitory potency of JNJ-303 in comparison to other known IKs inhibitors, Chromanol 293B and HMR-1556. The data highlights the superior potency of JNJ-303 and HMR-1556 for the human Kv7.1-KCNE1 channel complex.
| Compound | Target | Species | IC50 | Experimental System |
| JNJ-303 | Kv7.1-KCNE1 | Human | 78 nM[2] | Xenopus laevis oocytes |
| Chromanol 293B | Kv7.1-KCNE1 | Human | ~7 µM[2] | Not specified |
| Chromanol 293B | Kv7.1-KCNE1 | Canine | 1.8 µM[3] | Canine left ventricular myocytes |
| HMR-1556 | Kv7.1-KCNE1 | Canine | 10.5 nM[3] | Canine left ventricular myocytes |
| JNJ-303 | Kv7.1-KCNE1 | Zebrafish | >100 µM[2][4] | Xenopus laevis oocytes |
| Chromanol 293B | Kv7.1 | Zebrafish | 13.1 ± 5.8 µM[5] | Chinese hamster ovary cells |
| Chromanol 293B | Kv7.1-KCNE1 | Zebrafish | 13.4 ± 2.8 µM[5] | Chinese hamster ovary cells |
| HMR-1556 | Kv7.1 | Zebrafish | 0.1 ± 0.1 µM[5] | Chinese hamster ovary cells |
| HMR-1556 | Kv7.1-KCNE1 | Zebrafish | 1.5 ± 0.8 µM[5] | Chinese hamster ovary cells |
The data clearly demonstrates the high potency of JNJ-303 for the human Kv7.1-KCNE1 complex. Notably, its efficacy is significantly reduced in the zebrafish ortholog, suggesting a high degree of species specificity and a finely tuned interaction with the human channel complex.[2][4] This specificity is attributed to its unique binding site.
Experimental Methodologies
The following sections detail the experimental protocols commonly employed to assess the specificity and potency of compounds targeting the Kv7.1-KCNE1 channel.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is a cornerstone for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.
Objective: To measure the ionic currents flowing through the Kv7.1-KCNE1 channel in the presence and absence of inhibitors and to determine the concentration-response relationship (IC50).
Protocol:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding human Kv7.1 and KCNE1 subunits to ensure the formation of the heteromeric channel complex. Injected oocytes are then incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a bathing solution (e.g., ND96).
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.
-
The membrane potential is held at a holding potential (e.g., -80 mV).
-
To elicit IKs currents, depolarizing voltage steps are applied (e.g., to +40 mV for 2-5 seconds).
-
Tail currents are measured upon repolarization (e.g., to -40 mV).
-
-
Drug Application: The inhibitor (e.g., JNJ-303) is added to the perfusion solution at various concentrations. The effect of the compound on the IKs current amplitude is measured after the current reaches a steady state.
-
Data Analysis: The percentage of current inhibition is plotted against the drug concentration, and the data is fitted with a Hill equation to determine the IC50 value.
Site-Directed Mutagenesis
This technique is utilized to identify the specific amino acid residues involved in the binding of a compound to its target protein.
Objective: To pinpoint the binding site of JNJ-303 on the Kv7.1-KCNE1 channel complex.
Protocol:
-
Mutant Generation: Plasmids containing the cDNA for Kv7.1 or KCNE1 are subjected to site-directed mutagenesis to introduce single amino acid substitutions in regions suspected to be involved in drug binding.
-
cRNA Synthesis: The mutated plasmids are used as templates to synthesize cRNAs.
-
Expression and Electrophysiological Recording: The mutant cRNAs are co-injected into Xenopus oocytes, and the sensitivity of the mutated channels to the inhibitor is assessed using the TEVC protocol described above.
-
Analysis: A significant shift in the IC50 value for the inhibitor on the mutant channel compared to the wild-type channel indicates that the mutated residue is critical for drug binding. Studies have revealed that the binding site for JNJ-303 is located in a fenestration of the pore domain, a site that is uniquely formed by the co-assembly of Kv7.1 and KCNE1.[4][6] This explains the compound's high specificity for the heteromeric complex.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow for inhibitor testing and the signaling pathway that regulates the Kv7.1-KCNE1 channel.
References
- 1. Kv7.1 (KCNQ1) properties and channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Screening of Kv7.1 and Kv7.1/KCNE1 Activators as Potential Antiarrhythmic Drugs in the Zebrafish Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Channel Assembly (KCNQ1 or KCNQ1 + KCNE1) on the Response of Zebrafish IKs Current to IKs Inhibitors and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KCNE1 induces fenestration in the Kv7.1/KCNE1 channel complex that allows for highly specific pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-303 and hERG Channel Liability: A Comparative Assessment
In the landscape of preclinical cardiac safety assessment, understanding a compound's interaction with the human Ether-à-go-go-Related Gene (hERG) channel is of paramount importance for researchers, scientists, and drug development professionals. Inhibition of the hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), can lead to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[1][2] This guide provides a comparative analysis of JNJ-303, a compound known for its proarrhythmic potential, and its liability profile in the context of hERG channel blockade, benchmarked against a typical potent hERG blocker.
While direct hERG channel inhibition is a primary focus of safety pharmacology, JNJ-303 presents a nuanced case. It is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), mediated by the KCNQ1/KCNE1 channel, with a reported IC50 of 64 nM.[3][4] Its inhibitory effect on the hERG channel (IKr) is significantly less potent, with an IC50 of 12.6 µM.[4] Despite this selectivity, JNJ-303 has been shown to induce QT prolongation and TdP, highlighting the complex interplay of multiple ion channels in cardiac repolarization and the limitations of a solely hERG-focused risk assessment.[3][5][6]
Quantitative Comparison of Ion Channel Inhibition
The following table summarizes the inhibitory potency of JNJ-303 against key cardiac ion channels compared to a representative potent hERG blocker, such as Dofetilide or E-4031, which are established positive controls in hERG assays.[7][8][9]
| Compound | Primary Target | IC50 on IKs (KCNQ1/KCNE1) | IC50 on IKr (hERG) | Other Cardiac Channel IC50s | Proarrhythmic Endpoint |
| JNJ-303 | IKs | 64 nM[4] | 12.6 µM[4] | INa: 3.3 µM, ICa: >10 µM, Ito: 11.1 µM[4] | QT Prolongation, Torsades de Pointes[3][6] |
| Potent hERG Blocker (e.g., Dofetilide) | IKr (hERG) | >10 µM | Low nM range | Generally less potent on other channels | QT Prolongation, Torsades de Pointes[8][9] |
Experimental Protocols for hERG Liability Assessment
The gold standard for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp electrophysiology assay.[1] High-throughput screening methods, such as the thallium flux assay, are also employed for earlier stage screening.[1][10]
Whole-Cell Patch-Clamp Electrophysiology
This method provides a direct measure of the ionic current flowing through the hERG channels in a single cell.
1. Cell Preparation:
-
HEK-293 cells stably transfected with the hERG gene are commonly used.[7]
-
Cells are cultured under standard conditions and are plated at a low density in a recording chamber on the day of the experiment.[1]
2. Electrophysiological Recording:
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution.[1]
-
A high-resistance "gigaseal" (>1 GΩ) is formed between the micropipette and the cell membrane.[1]
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
3. Voltage Protocol:
-
A depolarizing pulse to a positive potential (e.g., +20 mV to +40 mV) is applied to activate and then inactivate the hERG channels.[1][8]
-
The membrane is then repolarized to a negative potential (e.g., -50 mV to -80 mV) to elicit the characteristic hERG tail current, which is measured to quantify channel activity.[1][8] This entire voltage step protocol is repeated at regular intervals (e.g., every 5 seconds).[8][9]
4. Compound Application and Data Analysis:
-
A stable baseline hERG current is recorded in the vehicle control solution.[1]
-
The test compound is then perfused into the recording chamber at increasing concentrations.[1]
-
The steady-state inhibition of the hERG tail current at each concentration is measured.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value, which is the concentration at which the compound inhibits 50% of the hERG current.[8]
5. Quality Controls:
-
A known hERG inhibitor, such as E-4031, is used as a positive control to ensure assay sensitivity.[7]
-
The vehicle (e.g., DMSO) is used as a negative control.[7]
-
Cell health and recording quality are monitored by parameters such as seal resistance and holding current.[7][8]
Thallium Flux Assay (High-Throughput Screening)
This fluorescence-based assay provides an indirect measure of hERG channel activity.
1. Principle:
-
hERG-expressing cells are loaded with a thallium-sensitive fluorescent dye.[1]
-
In the presence of extracellular thallium (Tl+), opening of the hERG channels allows Tl+ to enter the cell.[1]
-
The influx of Tl+ leads to an increase in the fluorescence of the intracellular dye.[1]
-
hERG channel blockers will inhibit this Tl+ influx and thus reduce the fluorescence signal.
2. Procedure:
-
Cells are plated in multi-well plates and loaded with the fluorescent dye.
-
A baseline fluorescence reading is taken.
-
A buffer containing Tl+ and the test compound (or control) is added to the wells.
-
The change in fluorescence over time is measured using a fluorescence plate reader.[1]
3. Data Analysis:
-
The percent inhibition of the fluorescence signal by the test compound is calculated relative to the vehicle control.
-
This method is suitable for rapidly screening large numbers of compounds to identify potential hERG blockers.
Visualizing Cardiac Repolarization and Experimental Workflow
To better understand the context of hERG channel function and the methods used to assess its inhibition, the following diagrams are provided.
Caption: The role of IKr (hERG) and IKs in the cardiac action potential.
Caption: Workflow for hERG liability assessment using patch-clamp.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. JNJ 303 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. hERG Assay | PPTX [slideshare.net]
Safety Operating Guide
Personal protective equipment for handling JNJ 303
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of JNJ-303, a potent IKs potassium channel blocker. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS), this document is based on the compound's known potency and general best practices for handling potent research chemicals. All personnel must supplement this guidance with a thorough risk assessment and adhere to their institution's specific safety protocols.
Hazard Identification and Precautionary Measures
JNJ-303 is a potent pharmacological agent.[1][2] The primary known biological effect is the blockade of the IKs potassium channel, which can induce QT prolongation.[1][3] Due to its potency, JNJ-303 should be handled with a high degree of caution to avoid accidental exposure. All work should be conducted in a designated area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling JNJ-303. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator within a chemical fume hood- Disposable lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Safety goggles | High risk of aerosolization and inhalation of the potent compound in powder form. |
| Solution Preparation | - Chemical fume hood- Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling the solid, but potential for splashes and spills. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact during experimental procedures. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of JNJ-303 and ensure the safety of laboratory personnel.
Storage Information
| Form | Storage Temperature | Stability |
| Solid (Lyophilized) | -20°C | 36 months |
| Stock Solution | -20°C or -80°C | 1 month at -20°C; 2 years at -80°C[1] |
Note: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Workflow for Handling JNJ-303
Caption: A generalized workflow for the safe handling of JNJ-303.
Disposal Plan
Dispose of all JNJ-303 waste as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of JNJ-303 down the drain or in the regular trash.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid JNJ-303 | Labeled hazardous waste container | Collect all excess solid compound in a clearly labeled, sealed container. |
| Solutions containing JNJ-303 | Labeled hazardous liquid waste container | Collect all solutions in a compatible, sealed container. Do not mix with incompatible wastes. |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant, labeled hazardous waste container | Collect in a designated container. Minimize handling of contaminated items. |
| Contaminated PPE (e.g., gloves, lab coat) | Sealed bag labeled as hazardous waste | Carefully doff PPE to avoid self-contamination and place it in a sealed bag. |
Disposal Workflow
Caption: A step-by-step workflow for the proper disposal of JNJ-303 waste.
Experimental Protocols
The following is a general protocol for an in vitro experiment using JNJ-303, based on available information. Researchers should adapt this protocol to their specific experimental needs.
Preparation of JNJ-303 Stock Solution
JNJ-303 is soluble in DMSO.[3]
Quantitative Data for Stock Solution Preparation (MW: 440.98 g/mol )
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of JNJ-303 | Volume of DMSO to add to 5 mg of JNJ-303 |
| 1 mM | 2.268 mL | 11.34 mL |
| 5 mM | 0.454 mL | 2.268 mL |
| 10 mM | 0.227 mL | 1.134 mL |
In Vitro Protocol for Cellular Assays
This protocol is a general guideline for treating cells with JNJ-303.
-
Cell Culture: Culture murine atrial and ventricular cells according to standard laboratory protocols.
-
Pre-incubation (Optional): For certain assays, such as action potential measurements, pre-incubate cells with 10 µM Isoproterenol (ISO) in IMDM with 20% FBS at 37°C for 1-2 hours.[3]
-
Preparation of Working Solution: Dilute the JNJ-303 stock solution to the desired final concentration (e.g., 70 nM, 1 µM) in the appropriate cell culture medium or external solution.[3]
-
Treatment: Administer the JNJ-303 working solution to the cells. For electrophysiology experiments, this can be done via a perfusion system.[3]
-
Incubation: Incubate the cells for the desired period.
-
Measurement: Perform the desired measurements, such as recording action potentials or ionic currents in whole-cell mode.[3]
Experimental Workflow Diagram
Caption: A diagram illustrating a typical in vitro experimental workflow using JNJ-303.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
